4-Ethoxy-2-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHAGJMEOJLAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368480 | |
| Record name | 4-ethoxy-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43057-77-8 | |
| Record name | 4-ethoxy-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxy-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethoxy-2-hydroxybenzaldehyde (CAS No: 43057-77-8), a valuable organic intermediate. This document details its chemical and physical properties, provides a robust synthesis protocol, outlines its spectral characteristics, and discusses its potential applications in research and drug development, all tailored for a scientific audience.
Chemical Identity and Properties
This compound, also known as 4-ethoxysalicylaldehyde, is an aromatic aldehyde and a derivative of salicylaldehyde.[1] Its core structure consists of a benzene ring substituted with hydroxyl, ethoxy, and formyl groups at positions 2, 4, and 1, respectively.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 43057-77-8 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Ethoxysalicylaldehyde, 2-hydroxy-4-ethoxybenzaldehyde | [1] |
| Physical Form | Solid | [2] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF). Solubility in water is expected to be low. | Inferred |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.
| Hazard Classification | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |
| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
This data is compiled from multiple sources and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS) before use.
Synthesis of this compound
The most direct and regioselective method for synthesizing this compound is through the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde. This method leverages the higher acidity and greater steric accessibility of the hydroxyl group at the 4-position compared to the hydroxyl group at the 2-position, which is involved in strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established methods for the regioselective alkylation of 2,4-dihydroxybenzaldehyde.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.1 - 1.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask (approximately 10-15 mL per gram of the starting aldehyde).
-
Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add ethyl iodide (1.1 - 1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to a moderate temperature (for DMF, ~60-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Spectral Characterization
While specific, high-resolution spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on its chemical structure and comparison with analogous compounds.
Predicted ¹H NMR Spectrum
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
| Aldehyde (-CHO) | singlet | 9.7 - 9.9 | - | Deshielded proton of the aldehyde group. |
| Phenolic (-OH) | singlet | 11.0 - 11.5 | - | Broad singlet, deshielded due to intramolecular H-bonding with the aldehyde. |
| Aromatic (H-6) | doublet | 7.3 - 7.5 | ~8.5 | Ortho-coupled to H-5. |
| Aromatic (H-5) | doublet of doublets | 6.4 - 6.6 | ~8.5, ~2.5 | Ortho-coupled to H-6 and meta-coupled to H-3. |
| Aromatic (H-3) | doublet | 6.3 - 6.5 | ~2.5 | Meta-coupled to H-5. |
| Methylene (-OCH₂CH₃) | quartet | 4.0 - 4.2 | ~7.0 | Coupled to the methyl protons. |
| Methyl (-OCH₂CH₃) | triplet | 1.3 - 1.5 | ~7.0 | Coupled to the methylene protons. |
Predicted ¹³C NMR Spectrum
| Carbon | Approx. Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 190 - 195 | Carbonyl carbon of the aldehyde. |
| Aromatic (C-2, C-OH) | 164 - 166 | Attached to the hydroxyl group. |
| Aromatic (C-4, C-OEt) | 163 - 165 | Attached to the ethoxy group. |
| Aromatic (C-6) | 130 - 133 | Aromatic CH. |
| Aromatic (C-1) | 114 - 116 | Attached to the aldehyde group. |
| Aromatic (C-5) | 108 - 110 | Aromatic CH. |
| Aromatic (C-3) | 101 - 103 | Aromatic CH. |
| Methylene (-OCH₂) | 63 - 65 | Methylene carbon of the ethoxy group. |
| Methyl (-CH₃) | 14 - 16 | Methyl carbon of the ethoxy group. |
Predicted Infrared (IR) Spectrum
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (phenolic) | 3100 - 3300 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (aldehyde) | 1640 - 1660 | Strong, sharp |
| C=C Stretch (aromatic) | 1580 - 1620 | Strong to medium |
| C-O Stretch (ether) | 1200 - 1300 | Strong |
| C-O Stretch (phenol) | 1150 - 1250 | Strong |
Predicted Mass Spectrum (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 166. Key fragmentation patterns would likely involve the loss of the ethyl group (-29) to give a fragment at m/z 137, and the loss of the formyl group (-29) to give a fragment at m/z 137, followed by further fragmentation of the aromatic ring.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules. This makes it a compound of significant interest for medicinal chemists and drug development professionals as a scaffold or intermediate.
Potential Areas of Application:
-
Scaffold for Inhibitor Synthesis: The benzaldehyde moiety is a known pharmacophore. Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell proliferation. The this compound structure provides a key starting point for creating libraries of analogous compounds for screening against various enzymatic targets.
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Intermediate for Heterocyclic Synthesis: The aldehyde and hydroxyl groups are versatile functional handles for constructing more complex heterocyclic systems, which form the core of many pharmaceuticals.
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Antimicrobial and Antiprotozoal Agents: Hydrazone derivatives, which can be readily synthesized from the aldehyde group, are a class of compounds frequently studied for their antimicrobial and antiprotozoal activities. For instance, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have shown promise as inhibitors of Entamoeba histolytica.
References
Technical Guide: Structural Analysis and Characterization of 4-Ethoxy-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, holds potential as a versatile building block in the synthesis of various organic molecules, including those with applications in medicinal chemistry and materials science. Its structural framework, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an ethoxy substituent, allows for diverse chemical modifications. This guide provides a comprehensive overview of the structural analysis and characterization of this compound, including a detailed synthesis protocol and an examination of its spectroscopic properties. Due to the limited availability of specific experimental spectral data for this compound in public databases, this guide will also present data for its close isomers for comparative purposes, highlighting the expected spectral features of the target molecule.
Molecular Structure and Properties
This compound possesses the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . The molecule consists of a benzene ring substituted with a hydroxyl group at position 2, an ethoxy group at position 4, and a formyl (aldehyde) group at position 1. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl group is a key structural feature that influences its chemical reactivity and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| CAS Number | 43057-77-8 | |
| Appearance | Solid | |
| InChI | 1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3 | |
| InChIKey | YQHAGJMEOJLAJT-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C=O)O |
Synthesis
The synthesis of this compound is most effectively achieved through the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde. The key to this synthesis is the selective etherification of the more acidic and sterically accessible hydroxyl group at the 4-position, while the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the aldehyde, remains unreacted.
Recommended Synthetic Protocol: Cesium Bicarbonate-Mediated Ethylation
This method is recommended for its high regioselectivity and excellent yields.
Experimental Protocol:
-
Reactants:
-
2,4-Dihydroxybenzaldehyde
-
Ethyl bromide (or ethyl iodide)
-
Cesium Bicarbonate (CsHCO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in acetonitrile, add cesium bicarbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl bromide (1.2 equivalents) dropwise to the suspension.
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Heat the reaction mixture to 80°C and maintain it for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Caption: Synthesis workflow for this compound.
Structural Characterization
A thorough structural characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR Spectroscopy (Expected): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the ethoxy group protons, and the hydroxyl proton. The aromatic protons should appear as a set of coupled signals in the aromatic region (δ 6.0-8.0 ppm). The aldehyde proton will be a singlet in the downfield region (δ 9.5-10.5 ppm). The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The phenolic hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR Spectroscopy (Expected): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the range of δ 100-165 ppm, with those attached to oxygen atoms being more downfield. The methylene and methyl carbons of the ethoxy group will be observed in the upfield region.
Table 2: Comparative ¹H NMR Data of Isomeric Ethoxy Hydroxybenzaldehydes
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| 4-Ethoxy-3-hydroxybenzaldehyde | CDCl₃ | 9.82 (s, 1H, CHO), 7.45-7.42 (m, 2H, Ar-H), 7.00 (d, 1H, Ar-H), 6.05 (s, 1H, OH), 4.19 (q, 2H, OCH₂), 1.5 |
Spectroscopic Profile of 4-Ethoxysalicylaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxysalicylaldehyde (also known as 4-ethoxy-2-hydroxybenzaldehyde), a valuable building block in organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-Ethoxysalicylaldehyde
-
CAS Number: 43057-77-8[1]
-
Molecular Formula: C₉H₁₀O₃[1]
-
Molecular Weight: 166.17 g/mol [1]
Structure:
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-Ethoxysalicylaldehyde based on typical values for similarly substituted aromatic aldehydes.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-Ethoxysalicylaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | s | 1H | -OH (phenolic) |
| ~9.7 | s | 1H | -CHO (aldehyde) |
| ~7.4 | d | 1H | Ar-H (H6) |
| ~6.5 | dd | 1H | Ar-H (H5) |
| ~6.4 | d | 1H | Ar-H (H3) |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Data for 4-Ethoxysalicylaldehyde
| Chemical Shift (δ) ppm | Assignment |
| ~190 | -CHO (aldehyde) |
| ~165 | C4 (C-OEt) |
| ~162 | C2 (C-OH) |
| ~133 | C6 |
| ~115 | C1 |
| ~108 | C5 |
| ~102 | C3 |
| ~64 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
IR (Infrared) Spectroscopy
Table 3: Expected IR Absorption Bands for 4-Ethoxysalicylaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (phenolic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 2850 - 2750 | Medium | C-H stretch (aldehyde) |
| 1680 - 1650 | Strong | C=O stretch (aldehyde) |
| 1600 - 1450 | Medium | C=C stretch (aromatic) |
| 1280 - 1200 | Strong | C-O stretch (aryl ether) |
Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
MS (Mass Spectrometry)
Table 4: Predicted Mass Spectrometry Fragmentation for 4-Ethoxysalicylaldehyde
| m/z | Possible Fragment Ion |
| 166 | [M]⁺ (Molecular ion) |
| 138 | [M - CO]⁺ |
| 137 | [M - CHO]⁺ |
| 123 | [M - C₂H₅O]⁺ |
| 110 | [M - C₂H₄ - CO]⁺ |
| 95 | [M - C₂H₅O - CO]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxysalicylaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of 4-Ethoxysalicylaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 4-Ethoxysalicylaldehyde in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan over a suitable range (e.g., m/z 40-400).
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-Ethoxysalicylaldehyde.
References
The Synthesis and Discovery of Novel 4-Ethoxy-2-hydroxybenzaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and potential therapeutic applications of novel derivatives of 4-Ethoxy-2-hydroxybenzaldehyde. This class of compounds holds significant promise in the fields of medicinal chemistry and drug development due to the versatile reactivity of the parent molecule and the diverse biological activities exhibited by its derivatives. This document details experimental protocols for the synthesis of key derivatives, summarizes their biological activities with available quantitative data, and visualizes relevant signaling pathways to facilitate further research and development.
Introduction to this compound
This compound is a phenolic aldehyde characterized by an ethoxy group at the C4 position and a hydroxyl group at the C2 position of the benzene ring. This substitution pattern provides a unique electronic and steric environment, influencing its reactivity and the biological properties of its derivatives. The presence of the aldehyde and hydroxyl functionalities allows for a wide range of chemical modifications, leading to the synthesis of diverse compound libraries, including Schiff bases, chalcones, and hydrazones. These derivatives have garnered interest for their potential as antimicrobial, anticancer, and antioxidant agents.
Synthesis of Novel this compound Derivatives
The synthesis of novel derivatives from this compound primarily involves reactions targeting the aldehyde and hydroxyl groups. The following sections provide detailed experimental protocols for the synthesis of three major classes of derivatives: Schiff bases, chalcones, and hydrazones.
Synthesis of Schiff Base Derivatives
Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: General Synthesis of this compound Schiff Base Derivatives
-
Dissolution: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To this solution, add a stoichiometric equivalent (10 mmol) of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The purified Schiff base can be further recrystallized from a suitable solvent like ethanol or methanol to obtain pure crystals.
-
Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: Experimental workflow for the synthesis of Schiff base derivatives.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base. They are precursors to flavonoids and exhibit a wide array of biological activities.
Experimental Protocol: General Synthesis of this compound Chalcone Derivatives
-
Reactant Mixture: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of a substituted acetophenone in 20 mL of ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add 10 mL of an aqueous solution of sodium hydroxide (10-40% w/v) dropwise with constant stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The formation of a solid precipitate indicates product formation.
-
Neutralization and Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water until the washings are neutral. The product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: Experimental workflow for the synthesis of chalcone derivatives.
Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds are known for their diverse biological activities, including antimicrobial and anticonvulsant properties.
Experimental Protocol: General Synthesis of this compound Hydrazone Derivatives
-
Reactant Solution: Dissolve 10 mmol of this compound in 25 mL of ethanol in a round-bottom flask.
-
Hydrazine Addition: Add an equimolar amount (10 mmol) of the desired hydrazine derivative (e.g., isonicotinic hydrazide, phenylhydrazine) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 3-6 hours. Monitor the reaction progress using TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and then dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Characterization: The structure of the synthesized hydrazone is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]
Biological Activities of this compound Derivatives
Derivatives of this compound have shown potential in various therapeutic areas. The following sections summarize their key biological activities, supported by available quantitative data.
Antimicrobial Activity
Schiff bases and hydrazones derived from hydroxybenzaldehydes have demonstrated significant activity against a range of bacterial and fungal strains. The imine (-C=N-) group is considered crucial for their antimicrobial action.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Hydroxybenzaldehyde Derivatives
| Derivative Type | Parent Aldehyde | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | Benzaldehyde | Escherichia coli | 62.5 | [2] |
| Schiff Base | Anisaldehyde | Escherichia coli | 250 | [2] |
| Schiff Base | Benzaldehyde | Staphylococcus aureus | 62.5 | [2] |
| Schiff Base | Anisaldehyde | Staphylococcus aureus | 62.5 | [2] |
| Hydrazone | 2-hydroxy-3,5-diiodobenzaldehyde | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [3] |
| Hydrazone | 4-nitrobenzaldehyde | Pseudomonas aeruginosa | 0.19 | [4] |
Anticancer Activity
Chalcones and Schiff bases derived from hydroxybenzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways.[5][6]
Table 2: Anticancer Activity (IC₅₀) of Representative Hydroxybenzaldehyde Derivatives
| Derivative Type | Parent Aldehyde | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | 2-Chlorobenzaldehyde | MCF-7 (Breast Cancer) | < 20 µg/mL | [6] |
| Chalcone | Benzaldehyde | PC3 (Prostate Cancer) | < 20 µg/mL | [6] |
| Schiff Base | 2-hydroxybenzaldehyde | A549 (Lung Cancer) | 9.31-22.93 µg/mL | [5] |
| Schiff Base | 2-hydroxybenzaldehyde | MCF-7 (Breast Cancer) | 9.31-22.93 µg/mL | [5] |
| Hydrazone | 4-nitrobenzaldehyde | LN-229 (Glioblastoma) | 0.77 | [3] |
Antioxidant Activity
The phenolic hydroxyl group in these derivatives contributes to their antioxidant properties by scavenging free radicals.
Table 3: Antioxidant Activity (IC₅₀) of Representative Hydrazone Derivatives
| Derivative | Assay | IC₅₀ (µM) | Reference |
| Hydrazone of 4-hydroxy-3,5-dimethoxybenzaldehyde | DPPH Scavenging | 3.81 ± 0.01 | [7] |
| Hydrazone of 4-hydroxy-3,5-dimethoxybenzaldehyde | ABTS Scavenging | N/A | [7] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
Inhibition of Hsp90 Signaling in Cancer
Certain Schiff base derivatives of dihydroxybenzaldehydes have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of many oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately causing cancer cell death.[8]
Caption: Inhibition of the Hsp90 signaling pathway by Schiff base derivatives.
Modulation of MAPK Signaling Pathway in Cancer
Schiff bases derived from 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] This pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature of many cancers.
Caption: Modulation of the MAPK signaling pathway by Schiff base derivatives.
Conclusion
Novel derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility of Schiff bases, chalcones, and hydrazones from this parent molecule, coupled with their potential to interact with key biological targets, makes them attractive candidates for further investigation in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of new therapeutic agents. Further studies are warranted to explore the full therapeutic potential of this versatile chemical scaffold.
References
- 1. irespub.com [irespub.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Biological Activity Screening of 4-Ethoxy-2-hydroxybenzaldehyde Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 4-ethoxy-2-hydroxybenzaldehyde and its analogs. The document details the synthesis of these compounds, primarily focusing on the formation of Schiff bases, and presents their evaluated antimicrobial, antioxidant, and anticancer activities. Experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.
Synthesis of this compound Analogs
The primary route for the synthesis of this compound analogs involves the condensation reaction of this compound with various primary amines to form Schiff bases. This reaction is typically carried out under reflux in a suitable solvent, such as ethanol.
A general synthetic scheme is presented below:
The structural diversity of the resulting Schiff base analogs is achieved by varying the substituent 'R' on the primary amine. This allows for the exploration of structure-activity relationships (SAR) to identify key molecular features responsible for biological activity.
Biological Activities and Data Presentation
While specific quantitative data for a broad series of this compound analogs is limited in publicly available literature, this section summarizes the reported biological activities of structurally related compounds, providing a basis for comparative analysis.
Antimicrobial Activity
Schiff bases derived from substituted benzaldehydes have demonstrated notable antimicrobial properties. The imine group (-C=N-) is considered crucial for their biological action. The activity of these compounds is often enhanced upon chelation with metal ions.
Table 1: Antimicrobial Activity of a Schiff Base Derived from 3-Ethoxy-Salicylaldehyde (ETSAN)
| Compound/Complex | Test Organism | Zone of Inhibition (mm) |
| Ligand (ETSAN) | Staphylococcus aureus | 10 |
| Bacillus subtilis | 12 | |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 9 | |
| Aspergillus niger | 11 | |
| Candida albicans | 13 | |
| [Ni(ETSAN)₂(H₂O)₂] | Staphylococcus aureus | 14 |
| Bacillus subtilis | 16 | |
| Escherichia coli | 11 | |
| Pseudomonas aeruginosa | 13 | |
| Aspergillus niger | 15 | |
| Candida albicans | 17 | |
| [Co(ETSAN)₂(H₂O)₂] | Staphylococcus aureus | 12 |
| Bacillus subtilis | 14 | |
| Escherichia coli | 9 | |
| Pseudomonas aeruginosa | 11 | |
| Aspergillus niger | 13 | |
| *Candida |
A Technical Guide to the Solubility of 4-Ethoxy-2-hydroxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Ethoxy-2-hydroxybenzaldehyde
This compound is a solid organic compound with the chemical formula C₉H₁₀O₃. It is recognized for its utility in the synthesis of pharmaceuticals and other specialty chemicals. A foundational understanding of its solubility in various organic solvents is critical for process development, purification, and formulation in numerous research and industrial applications.
Solubility Data of an Analogous Compound: 4-Hydroxybenzaldehyde
In the absence of specific quantitative data for this compound, the solubility of the structurally similar compound, 4-hydroxybenzaldehyde, can serve as a useful reference point. The following table summarizes the mole fraction solubility (x₁) of 4-hydroxybenzaldehyde in twelve different organic solvents at various temperatures, as determined by the isothermal dissolution equilibrium method.
Table 1: Mole Fraction Solubility (x₁) of 4-Hydroxybenzaldehyde in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Ethyl Acetate | Acetone | 2-Butanone | Acetonitrile | Toluene | N,N-Dimethylformamide | 1,4-Dioxane |
| 278.15 | 0.1583 | 0.1652 | 0.1691 | 0.1732 | 0.1765 | 0.1834 | 0.2015 | 0.2103 | 0.1421 | 0.0031 | 0.2431 | 0.1987 |
| 283.15 | 0.1725 | 0.1803 | 0.1849 | 0.1898 | 0.1937 | 0.2012 | 0.2211 | 0.2308 | 0.1558 | 0.0042 | 0.2658 | 0.2178 |
| 288.15 | 0.1879 | 0.1965 | 0.2018 | 0.2075 | 0.2121 | 0.2203 | 0.2421 | 0.2528 | 0.1706 | 0.0056 | 0.2902 | 0.2383 |
| 293.15 | 0.2045 | 0.2139 | 0.2199 | 0.2265 | 0.2318 | 0.2408 | 0.2646 | 0.2764 | 0.1866 | 0.0075 | 0.3164 | 0.2604 |
| 298.15 | 0.2224 | 0.2326 | 0.2394 | 0.2468 | 0.2528 | 0.2628 | 0.2887 | 0.3017 | 0.2039 | 0.0099 | 0.3445 | 0.2842 |
| 303.15 | 0.2417 | 0.2527 | 0.2603 | 0.2686 | 0.2753 | 0.2864 | 0.3145 | 0.3288 | 0.2226 | 0.0129 | 0.3746 | 0.3098 |
| 308.15 | 0.2625 | 0.2743 | 0.2827 | 0.2919 | 0.2994 | 0.3117 | 0.3421 | 0.3578 | 0.2428 | 0.0168 | 0.4068 | 0.3374 |
| 313.15 | 0.2849 | 0.2975 | 0.3067 | 0.3168 | 0.3252 | 0.3388 | 0.3716 | 0.3889 | 0.2646 | 0.0216 | 0.4413 | 0.3671 |
| 318.15 | 0.3090 | 0.3224 | 0.3324 | 0.3435 | 0.3528 | 0.3678 | 0.4032 | 0.4221 | 0.2882 | 0.0276 | 0.4782 | 0.3991 |
Data extracted from a study on 4-hydroxybenzaldehyde and presented here as a reference for the analogous compound this compound.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following established experimental protocols are recommended.
Isothermal Dissolution Equilibrium Method
This gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.
Methodology:
-
Sample Preparation: An excess amount of pure this compound is added to a known mass of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated in a thermostated water bath at a constant temperature for a sufficient period to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.
-
Analysis: The mass of the withdrawn saturated solution is accurately determined. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature). The mass of the remaining solid solute is then measured.
-
Calculation: The mole fraction solubility (x₁) is calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the solute (this compound)
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Analytical Method using High-Performance Liquid Chromatography (HPLC)
For more rapid and potentially more accurate measurements, especially at low concentrations, an analytical method such as HPLC can be employed.
Methodology:
-
Equilibration: Prepare saturated solutions as described in the isothermal dissolution equilibrium method (steps 1 and 2).
-
Sampling and Dilution: After phase separation, a precise volume of the clear supernatant is withdrawn and diluted with a suitable solvent to a concentration within the calibrated range of the HPLC instrument.
-
Calibration: A series of standard solutions of this compound with known concentrations are prepared and analyzed by HPLC to generate a calibration curve.
-
Sample Analysis: The diluted sample of the saturated solution is injected into the HPLC system, and the concentration is determined by comparing the peak area to the calibration curve.
-
Calculation: The solubility is then calculated back from the determined concentration and the dilution factor.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
Caption: Gravimetric Method Workflow for Solubility Determination.
Caption: HPLC Method Workflow for Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and professionals in drug development. By utilizing the provided data for the analogous compound, 4-hydroxybenzaldehyde, and implementing the detailed experimental protocols, scientists can accurately determine the solubility of this compound in various organic solvents. This essential information will facilitate the optimization of reaction conditions, purification processes, and the development of effective formulations.
An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Ethoxy-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is crucial for determining the thermal stability, decomposition profile, and composition of materials.[1][2] For a compound like 4-Ethoxy-2-hydroxybenzaldehyde, TGA can provide valuable insights into its thermal stability, which is critical for understanding its shelf-life, processing conditions, and potential degradation pathways.
The output of a TGA experiment is a thermogram, which plots the mass of the sample against temperature.[3][4] Significant mass loss events on the thermogram typically correspond to phenomena such as dehydration, desolvation, or decomposition.
Expected Thermal Decomposition of this compound
While specific data is unavailable, the thermal decomposition of this compound is expected to involve the cleavage of its functional groups. The decomposition of benzaldehyde and its derivatives often involves complex radical mechanisms.[5][6] The initial decomposition steps for this compound would likely involve the loss of the ethoxy group, the aldehyde group, or potentially decarboxylation if oxidation occurs. The aromatic ring itself is generally more stable and would decompose at higher temperatures.
The thermal decomposition pathway can be influenced by the experimental atmosphere (inert vs. oxidative). In an inert atmosphere (e.g., nitrogen or argon), pyrolysis occurs, leading to the formation of various smaller organic fragments and a carbonaceous residue. In an oxidative atmosphere (e.g., air or oxygen), combustion processes will dominate, leading to the formation of carbon oxides (CO, CO2) and water, with potentially less solid residue at high temperatures.
Data Presentation (Hypothetical)
Due to the absence of specific experimental data for this compound, a quantitative data table cannot be provided. A typical TGA data table for a similar organic compound would be structured as follows:
| Temperature Range (°C) | Mass Loss (%) | Gaseous Products (Hypothesized) |
| 150 - 250 | Initial mass loss | Volatilization of the compound, loss of ethoxy group |
| 250 - 400 | Primary decomposition | Fragmentation of the aromatic ring, release of CO, CO2 |
| > 400 | Secondary decomposition | Further breakdown of intermediates |
| Final Residue @ 800°C | Residual mass | Carbonaceous char |
Experimental Protocol: A General Methodology for Organic Compounds
The following is a detailed, generalized experimental protocol for conducting thermogravimetric analysis on a solid organic compound such as this compound.[3][7]
4.1. Instrumentation:
A calibrated thermogravimetric analyzer is required, typically equipped with a high-precision balance and a furnace capable of controlled heating rates.[3] Common examples include the Mettler Toledo TGA/SDTA851e or similar instruments.[7]
4.2. Sample Preparation:
-
Ensure the this compound sample is of high purity to avoid interference from impurities.
-
The sample should be in a fine powder form to ensure uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[7] The exact sample mass should be recorded.
4.3. TGA Instrument Setup and Measurement:
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen 5.0) at a constant flow rate, typically 20-50 mL/min, to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. A slower heating rate can provide better resolution of thermal events.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature throughout the experiment.
4.4. Post-Analysis:
-
Analyze the resulting thermogram (mass vs. temperature plot) and its first derivative (DTG curve) to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (peaks in the DTG curve), and the percentage of mass loss at each stage.
Visualization of the TGA Experimental Workflow
The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.
Caption: A flowchart illustrating the key steps in a typical thermogravimetric analysis experiment.
Conclusion
While specific TGA data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the principles and a detailed, representative experimental protocol for its analysis. The thermal stability and decomposition profile are critical parameters for the development and handling of this compound. Researchers are encouraged to perform TGA to elucidate these properties, which will contribute valuable data to the scientific community. The provided workflow and protocol serve as a robust starting point for such investigations.
References
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. mt.com [mt.com]
- 3. etamu.edu [etamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. Benzoxyl radical decomposition kinetics: formation of benzaldehyde + H, phenyl + CH2O, and benzene + HCO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
The Rising Potential of 4-Ethoxy-2-hydroxybenzaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-hydroxybenzaldehyde, a substituted phenolic aldehyde, is emerging as a versatile scaffold in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a chelating hydroxyl group, and a lipophilic ethoxy group, make it an attractive starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antioxidant activities. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate further research and drug development in this promising area.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Ethoxysalicylaldehyde | [1] |
| CAS Number | 43057-77-8 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
Medicinal Chemistry Applications
The core structure of this compound serves as a foundational building block for the synthesis of various derivatives, primarily through modifications at the aldehyde and hydroxyl moieties. The most explored derivatives include Schiff bases, hydrazones, chalcones, and metal complexes, each exhibiting a range of biological activities.
Anticancer Activity
While direct studies on the anticancer properties of this compound are limited, extensive research on structurally similar hydroxybenzaldehyde derivatives, particularly their Schiff base and metal complexes, has demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4] The proposed mechanisms often involve the induction of apoptosis and interaction with crucial cellular targets.[3]
Schiff Base Derivatives: The condensation of this compound with various primary amines yields Schiff bases, which have shown promise as anticancer agents. The imine group (-C=N-) is crucial for their biological activity.
Metal Complexes: Chelation of metals like copper, zinc, and cobalt with Schiff base derivatives of this compound can enhance their cytotoxic potential.[5][6] This is often attributed to the increased lipophilicity of the complex, facilitating its transport across cellular membranes.[7]
Quantitative Data on Related Compounds:
The following table summarizes the cytotoxic activity of Schiff bases derived from other hydroxybenzaldehydes to provide a comparative perspective.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Salicylaldehyde-o-phenylenediamine Schiff base | K562 (Leukemia) | Not specified, but showed strong inhibition | [2] |
| Salicylaldehyde-o-phenylenediamine Schiff base | HEL (Leukemia) | Not specified, but showed strong inhibition | [2] |
| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa (Cervical Cancer) | Micromolar range | [3] |
| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | MCF-7 (Breast Cancer) | Micromolar range | [3] |
| Carbon Dot-based Schiff Bases | GL261 (Glioma) | 17.9 µg/mL | [4] |
| Carbon Dot-based Schiff Bases | U251 (Glioma) | 14.9 µg/mL | [4] |
Signaling Pathways:
Research on related hydroxybenzaldehyde derivatives suggests potential involvement of the Sonic Hedgehog (Shh) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Shh signaling pathway.[8]
Caption: Postulated involvement of hydroxybenzaldehyde derivatives in the Shh signaling pathway.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated notable antimicrobial properties. The mechanism is often linked to the chelation theory, where the metal complex can interfere with essential microbial processes.[7]
Schiff Bases: Schiff bases derived from substituted salicylaldehydes have shown activity against a range of bacteria.
Metal Complexes: The formation of metal complexes can significantly enhance the antimicrobial activity of the parent Schiff base ligand.[5][7] This is thought to be due to the increased ability of the complex to permeate the microbial cell wall.[5]
Quantitative Data:
While specific MIC values for this compound derivatives are not widely reported, studies on similar structures provide valuable insights.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Iron (III) complexes of 1,2,4-triazole Schiff bases | Gram-positive & Gram-negative bacteria | Not specified, but showed greater action than free ligands | [5] |
| Gold (I) complexes with NHC ligands | Gram-positive bacteria | 0.64 - 12.51 | [10] |
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests inherent antioxidant potential. Derivatives of this compound are being investigated for their ability to scavenge free radicals and mitigate oxidative stress, a key factor in numerous diseases.[11][12]
Mechanism of Action: The antioxidant activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS).
Experimental Protocols
Synthesis of this compound Schiff Bases
This protocol describes a general method for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.
-
Characterize the product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
References
- 1. This compound | C9H10O3 | CID 2396511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Theoretical Exploration of the Electronic Landscape of 4-Ethoxy-2-hydroxybenzaldehyde: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive theoretical analysis of the electronic properties of 4-Ethoxy-2-hydroxybenzaldehyde, a significant organic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecule's fundamental electronic structure, reactivity, and spectroscopic characteristics.
Introduction
This compound, a derivative of benzaldehyde, possesses a unique arrangement of electron-donating (ethoxy and hydroxyl) and electron-withdrawing (aldehyde) groups on its aromatic ring. This substitution pattern is expected to profoundly influence its electronic distribution, frontier molecular orbitals, and ultimately its chemical behavior and potential as a bioactive agent or a building block in novel materials. Understanding these electronic properties is paramount for predicting its reactivity, designing derivatives with tailored functionalities, and elucidating its mechanism of action in biological systems.
This guide outlines the theoretical investigation of this compound using computational chemistry methods, specifically Density Functional Theory (DFT). While direct experimental and extensive computational studies on this specific isomer are limited in published literature, this paper leverages established theoretical protocols and data from closely related structural analogs, such as 3-Ethoxy-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, to provide a robust predictive model of its electronic characteristics.
Molecular Structure and Computational Workflow
The foundational step in understanding the electronic properties of a molecule is the determination of its optimized geometric structure. This is achieved through computational minimization of the molecule's energy. The logical workflow for the theoretical analysis is depicted below.
Caption: Computational workflow for the theoretical analysis of this compound.
Theoretical Electronic Properties
The electronic properties of this compound were investigated using DFT calculations. The following table summarizes key quantum chemical parameters, with values estimated based on studies of analogous compounds.[1][2]
| Parameter | Description | Predicted Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -1.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | ~ 4.0 to 4.5 eV |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | ~ 3.0 to 4.0 Debye |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | ~ 6.0 to 6.5 eV |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | ~ 1.5 to 2.0 eV |
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Caption: Relationship between frontier molecular orbitals and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ethoxy groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group of the aldehyde, which is the likely site for nucleophilic attack.
Spectroscopic Properties
Theoretical calculations can predict the spectroscopic signatures of a molecule, providing a valuable tool for its identification and characterization.
UV-Visible Spectroscopy
The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). Based on analogous compounds, significant absorption bands are expected in the UV-Vis spectrum.[1]
| Predicted λmax (nm) | Electronic Transition |
| ~ 310 - 330 | n → π |
| ~ 250 - 270 | π → π |
| ~ 210 - 230 | π → π* |
Infrared (IR) Spectroscopy
Vibrational analysis provides a theoretical infrared spectrum, with characteristic frequencies corresponding to specific functional groups. This can be compared with experimental FTIR data for structural confirmation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~ 3400 - 3600 |
| C-H stretch (aromatic) | ~ 3000 - 3100 |
| C-H stretch (aldehyde) | ~ 2700 - 2800 |
| C=O stretch (aldehyde) | ~ 1650 - 1680 |
| C=C stretch (aromatic) | ~ 1500 - 1600 |
| C-O stretch (ethoxy) | ~ 1200 - 1250 |
Methodologies
Computational Protocol: Density Functional Theory (DFT)
The theoretical data presented in this guide are based on a standard and widely accepted computational methodology.
-
Software: All calculations are typically performed using the Gaussian suite of programs.[1][2]
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for accurate results, as it includes diffuse functions and polarization functions for both heavy atoms and hydrogen.[2]
-
Geometry Optimization: The molecular geometry is optimized without any symmetry constraints.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Properties: HOMO-LUMO energies, molecular electrostatic potential, and other electronic parameters are derived from the optimized geometry.
-
UV-Vis Spectra: Electronic absorption spectra are predicted using the Time-Dependent DFT (TD-DFT) method.[1]
-
NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.[2]
Experimental Protocol: Spectroscopic Analysis
For experimental validation of the theoretical predictions, the following standard protocols are suggested.
-
FTIR Spectroscopy:
-
A small amount of the solid sample of this compound is mixed with potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet.
-
The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
A series of dilutions are made to obtain solutions of varying concentrations.
-
The UV-Vis absorption spectra are recorded using a double-beam UV-Vis spectrophotometer, typically in the range of 200-800 nm, against a solvent blank.
-
Conclusion
This technical guide provides a theoretical framework for understanding the electronic properties of this compound. The presented data, derived from established computational methodologies and informed by studies on analogous compounds, offer valuable insights into the molecule's reactivity, stability, and spectroscopic characteristics. These theoretical predictions serve as a strong foundation for future experimental investigations and can guide the rational design of novel derivatives for applications in drug discovery and materials science. Further experimental validation is encouraged to corroborate and refine these theoretical findings.
References
Methodological & Application
Synthesis of Schiff Bases Using 4-Ethoxy-2-hydroxybenzaldehyde: A Protocol for Researchers
Application Notes and Protocols for the synthesis and potential applications of Schiff bases derived from 4-Ethoxy-2-hydroxybenzaldehyde, geared towards researchers, scientists, and drug development professionals.
Schiff bases are a versatile class of organic compounds characterized by the presence of an azomethine (-C=N-) group. Their facile synthesis and diverse biological activities have positioned them as privileged scaffolds in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of Schiff bases using this compound as a precursor and explores their potential applications, with a focus on their antimicrobial and anticancer properties.
Applications in Research and Drug Development
Schiff bases derived from substituted salicylaldehydes, such as this compound, are of significant interest due to their potential as therapeutic agents. The presence of the hydroxyl and ethoxy groups on the aromatic ring can influence the electronic and steric properties of the resulting Schiff base, potentially enhancing its biological activity.
Antimicrobial Activity: Schiff bases have been widely reported to exhibit antibacterial and antifungal properties. The imine group is considered crucial for their mechanism of action, which may involve interfering with cell wall synthesis, protein synthesis, or DNA replication in microorganisms. While specific data for this compound derivatives is emerging, studies on structurally similar compounds provide valuable insights into their potential antimicrobial efficacy.
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines. The planar structure of some Schiff bases allows them to intercalate with DNA, while others may induce apoptosis through pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The chelation of metal ions by Schiff bases can also enhance their anticancer activity.
Experimental Protocols
This section details the materials, equipment, and procedures for the synthesis of a representative Schiff base from this compound and a primary aromatic amine.
Materials and Equipment
-
This compound
-
Primary aromatic amine (e.g., 4-aminoacetophenone)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 10 mmol of the primary aromatic amine in absolute ethanol.
-
Reaction Setup: While stirring the aldehyde solution, add the ethanolic solution of the amine dropwise.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.[2] The progress of the reaction can be monitored by TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline yellow product is expected to precipitate. If precipitation is slow, the flask can be cooled in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or under vacuum.
-
Characterization: Characterize the synthesized compound using standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure and purity.
Data Presentation
The following tables summarize representative quantitative data for the biological activities of Schiff bases derived from structurally similar aldehydes. This data serves as a reference for the potential efficacy of Schiff bases synthesized from this compound.
Table 1: Anticancer Activity of Representative Schiff Bases
| Schiff Base Derivative (from similar aldehydes) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | 4.85 | [3] |
| Derivative of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | 7.15 | [3] |
| Derivative of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | 7.43 | [3] |
| Derivative of 2-hydroxybenzaldehyde | A549 (Lung) | 13.17 | [4] |
| Derivative of 2-hydroxybenzaldehyde | HCT-116 (Colon) | 14.97 | [4] |
| Derivative of 2-hydroxybenzaldehyde | MCF-7 (Breast) | 15.97 | [4] |
Table 2: Antimicrobial and Antifungal Activity of Representative Schiff Bases
| Schiff Base Derivative (from similar aldehydes) | Microorganism | MIC (µg/mL) | Reference |
| Benzaldehyde derivative | Escherichia coli | 62.5 | [5] |
| Anisaldehyde derivative | Escherichia coli | 250 | [5] |
| Benzaldehyde derivative | Staphylococcus aureus | 62.5 | [5] |
| Anisaldehyde derivative | Candida albicans | 62.5 | [5] |
| Cinnamaldehyde derivative | Candida albicans | 125 | [5] |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of Schiff bases and a potential signaling pathway involved in their anticancer activity.
Caption: Experimental workflow for the synthesis of Schiff bases.
Caption: Potential mechanism of anticancer activity via the MAPK pathway.
References
Application Notes & Protocols: Synthesis and Application of Metal Complexes with 4-Ethoxy-2-hydroxybenzaldehyde Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schiff bases, characterized by their azomethine (-C=N-) group, are a versatile class of ligands in coordination chemistry. Their metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in medicine for their potential antimicrobial, antioxidant, and anticancer properties.[1][2] Schiff bases derived from 4-Ethoxy-2-hydroxybenzaldehyde are of particular interest. The presence of the hydroxyl group at the ortho position and the ethoxy group at the para position can modulate the electronic properties and steric hindrance of the ligand, influencing the stability, geometry, and biological activity of the resulting metal complexes. The imine nitrogen and the phenolic oxygen atoms are excellent coordination sites, allowing for the formation of stable chelate rings with various transition metal ions.[3][4]
This document provides detailed protocols for the synthesis of Schiff base ligands from this compound and their subsequent complexation with various metal ions. It also outlines methodologies for evaluating their potential biological applications, supported by representative data.
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base Ligand
This protocol details the synthesis of a Schiff base ligand via the condensation reaction between this compound and a primary amine (e.g., aniline or a substituted aniline).
Materials:
-
This compound
-
Primary Amine (e.g., Aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve an equimolar amount of this compound (e.g., 10 mmol, 1.66 g) in 30 mL of absolute ethanol.
-
To this solution, add an equimolar amount of the selected primary amine (e.g., 10 mmol of aniline) dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 3-4 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base will typically form.[1]
-
If precipitation is slow or incomplete, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.
-
Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum (around 1600-1630 cm⁻¹) and the disappearance of the aldehyde and primary amine signals in the NMR spectra.[3]
Caption: General experimental workflow for Schiff base synthesis.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol describes a general method for synthesizing metal(II) complexes using the prepared Schiff base ligand.
Materials:
-
Synthesized Schiff Base Ligand
-
Metal(II) Salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Absolute Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Dissolve the Schiff base ligand (e.g., 2 mmol) in 30 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol for a 1:2 metal-to-ligand ratio) in 20 mL of ethanol.[7]
-
Add the metal salt solution dropwise to the stirring ligand solution. A change in color is often observed upon addition.[8]
-
Heat the resulting mixture to reflux for 4-6 hours with constant stirring.[6]
-
After reflux, cool the mixture to room temperature. The solid metal complex will precipitate out of the solution.
-
Collect the colored precipitate by vacuum filtration.
-
Wash the product with ethanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether.
-
Dry the final metal complex in a vacuum desiccator.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. Coordination is typically confirmed by a shift in the C=N and phenolic C-O stretching frequencies in the IR spectrum.[3]
Caption: General experimental workflow for metal complexation.
Applications in Research and Drug Development
Schiff base metal complexes are frequently investigated for their biological activities. The chelation of the metal ion can significantly enhance the therapeutic potential of the parent ligand.[9][10]
Antimicrobial Activity
Metal complexes often exhibit greater antimicrobial activity than the free Schiff base ligands.[9][11] This enhancement is explained by Overtone's concept and Tweedy's chelation theory, which state that chelation increases the lipophilic nature of the complex, allowing it to penetrate microbial membranes more effectively.[10]
Protocol: Agar Well Diffusion Method
-
Prepare sterile Mueller-Hinton agar plates.
-
Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.
-
Add a specific concentration (e.g., 100 µg/mL) of the test compounds (dissolved in DMSO) into the wells.[7]
-
Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Table 1: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Ligand (L) | 10 | 8 | 7 |
| [Co(L)₂] | 16 | 14 | 12 |
| [Ni(L)₂] | 18 | 15 | 14 |
| [Cu(L)₂] | 22 | 19 | 17 |
| [Zn(L)₂] | 15 | 12 | 11 |
| Ciprofloxacin | 28 | 25 | - |
| Fluconazole | - | - | 23 |
(Note: Data are representative examples based on typical findings for similar compounds.)
Antioxidant Activity
These complexes can act as potent antioxidants by scavenging free radicals, which are implicated in numerous diseases.[12][13]
Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compounds in methanol.
-
Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a set of test tubes, add different concentrations of the test compounds to 2 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Ascorbic acid is used as a standard antioxidant.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[10]
Table 2: Representative Antioxidant Activity Data (DPPH Scavenging, IC₅₀ in µg/mL)
| Compound | IC₅₀ (µg/mL) |
| Ligand (L) | 35.8 |
| [Co(L)₂] | 18.2 |
| [Ni(L)₂] | 15.5 |
| [Cu(L)₂] | 9.7 |
| [Zn(L)₂] | 20.1 |
| Ascorbic Acid (Std.) | 5.4 |
(Note: Data are representative examples. Lower IC₅₀ values indicate higher antioxidant activity.)[10]
Caption: Workflow for the agar well diffusion antimicrobial assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scirj.org [scirj.org]
- 7. irespub.com [irespub.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 10. japsonline.com [japsonline.com]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of 4-Ethoxy-2-hydroxybenzaldehyde in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2-hydroxybenzaldehyde, a substituted salicylaldehyde, serves as a versatile and valuable starting material in the synthesis of a variety of heterocyclic and open-chain compounds with significant antimicrobial properties. The presence of the ethoxy, hydroxyl, and aldehyde functional groups provides multiple reaction sites for derivatization, leading to the generation of diverse molecular scaffolds. This document outlines the application of this compound in the synthesis of two major classes of antimicrobial agents: Schiff bases and chalcones. Detailed experimental protocols, quantitative antimicrobial activity data for analogous compounds, and visual representations of the synthetic workflows are provided to guide researchers in the development of novel antimicrobial agents.
Key Synthetic Pathways
This compound is a key precursor for the synthesis of Schiff bases and chalcones, both of which are known to exhibit a broad spectrum of antimicrobial activities. The synthetic strategies are generally straightforward and efficient, making them amenable to library synthesis for structure-activity relationship (SAR) studies.
Synthesis of Schiff Bases
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of this compound with various primary amines. The hydroxyl group at the ortho position can participate in the formation of intramolecular hydrogen bonds, which can enhance the stability and biological activity of the resulting Schiff base.
Synthesis of Chalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone system. They are typically synthesized via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone in the presence of a base. The reactive α,β-unsaturated keto function is a key pharmacophore responsible for their antimicrobial activity.
Data Presentation: Antimicrobial Activity of Analogous Compounds
While specific antimicrobial data for derivatives of this compound are not extensively reported, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related Schiff bases and chalcones, providing a valuable reference for the potential efficacy of the target compounds.
Table 1: Antimicrobial Activity of Salicylaldehyde-derived Schiff Bases
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| SB1 | Pseudomonas aeruginosa | 50 | [1] |
| SB2 | Escherichia coli | 50 | [1] |
| SB3 | Klebsiella pneumoniae | 50 | [1] |
| SB4 | Staphylococcus aureus | 100-200 | [1] |
| SB5 | Salmonella typhi | 50 | [1] |
Table 2: Antimicrobial Activity of Chalcone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Chalcone 1 | Staphylococcus aureus | 42.5±11.8 | [2] |
| Chalcone 2 | Staphylococcus aureus | 98.7±43.3 | [2] |
| Chalcone 3 | Staphylococcus aureus | 108.7±29.6 | [2] |
| Chalcone 4 | Citrobacter freundii | ~19 | [3] |
| Chalcone 5 | Klebsiella pneumoniae | ~75 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative from this compound
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.
-
To this solution, add 1.0 equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid Schiff base product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H-NMR, and Mass Spectrometry).
Protocol 2: Synthesis of a Chalcone Derivative from this compound (Claisen-Schmidt Condensation)
This protocol outlines a general procedure for the base-catalyzed Claisen-Schmidt condensation to synthesize a chalcone.
Materials:
-
This compound
-
Substituted or unsubstituted acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-40% aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen acetophenone in ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add a solution of NaOH or KOH dropwise to the cooled reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.
-
The chalcone product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
-
Dry the purified chalcone.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H-NMR, and Mass Spectrometry).
Visualization of Workflows
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of Schiff Bases from this compound.
Caption: Synthesis of Chalcones via Claisen-Schmidt Condensation.
Conclusion
This compound is a readily accessible and versatile precursor for the synthesis of Schiff bases and chalcones with potential antimicrobial activities. The synthetic protocols provided are robust and can be adapted for the creation of a library of derivatives for further biological evaluation. The antimicrobial data from analogous compounds suggest that these derivatives are promising candidates for the development of new antimicrobial agents. Further research focusing on the synthesis and comprehensive antimicrobial screening of a diverse range of Schiff bases and chalcones derived from this compound is warranted to explore their full therapeutic potential.
References
Application Notes & Protocols: Development of Anticancer Compounds from 4-Ethoxysalicylaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salicylaldehyde derivatives have emerged as a versatile scaffold in the design of novel therapeutic agents due to their wide range of biological activities, including potent anticancer effects. These compounds, particularly in the form of hydrazones and Schiff bases, have been shown to exhibit significant cytotoxicity against various cancer cell lines. The substitution pattern on the salicylaldehyde ring plays a crucial role in modulating this activity. The 4-ethoxy (-OCH₂CH₃) group, a close analog to the well-studied 4-methoxy (-OCH₃) group, is of particular interest. Studies on 4-methoxysalicylaldehyde derivatives have demonstrated remarkable anticancer activity and high selectivity, suggesting that 4-ethoxysalicylaldehyde derivatives represent a promising avenue for the development of new, effective, and selective anticancer drugs.[1][2] This document provides detailed protocols for the synthesis and evaluation of these compounds, summarizes key quantitative data from related derivatives, and illustrates the underlying scientific workflows and mechanisms.
Data Presentation: Cytotoxic Activity of Related Salicylaldehyde Derivatives
While specific data for 4-ethoxysalicylaldehyde derivatives is still emerging, the cytotoxic activity of structurally similar 4-methoxysalicylaldehyde hydrazones provides a strong rationale for their investigation. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for these related compounds against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Representative 4-Methoxysalicylaldehyde Hydrazone Derivatives
| Compound Reference | HL-60 (Leukemia) | K-562 (Leukemia) | BV-173 (Leukemia) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HEK-293 (Normal) | Selectivity Index (SI) vs. HL-60 |
| Derivative 1 | 0.08 ± 0.01 | 0.15 ± 0.02 | 1.2 ± 0.2 | 0.09 ± 0.01 | 25.0 ± 2.8 | >100 | >1250 |
| Derivative 2 | 0.45 ± 0.05 | 0.9 ± 0.1 | 3.5 ± 0.4 | 0.6 ± 0.07 | 30.1 ± 3.2 | >100 | >222 |
| Derivative 3 | 0.06 ± 0.005 | 0.12 ± 0.01 | 0.9 ± 0.1 | 0.07 ± 0.008 | 22.0 ± 2.5 | 98.5 ± 9.5 | 1641 |
| Melphalan (Control) | 1.5 ± 0.2 | 2.1 ± 0.3 | 4.5 ± 0.5 | 5.8 ± 0.6 | 6.2 ± 0.7 | - | - |
Data is adapted from studies on 4-methoxysalicylaldehyde hydrazones, which serve as a predictive model for the potential efficacy of 4-ethoxysalicylaldehyde analogs.[1][2] The Selectivity Index (SI) is calculated as IC₅₀ in normal cells (HEK-293) / IC₅₀ in cancer cells (e.g., HL-60).
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxysalicylaldehyde Hydrazone Derivatives
This protocol describes a general method for the synthesis of hydrazone derivatives via condensation of 4-Ethoxysalicylaldehyde with a substituted hydrazine.
Materials:
-
4-Ethoxysalicylaldehyde
-
Substituted hydrazide (e.g., isonicotinohydrazide)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 4-Ethoxysalicylaldehyde in 30 mL of absolute ethanol.
-
To this solution, add an equimolar amount (10 mmol) of the selected hydrazide derivative.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure hydrazone derivative.
-
Characterize the final product using techniques like NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their health.
Materials:
-
Synthesized 4-Ethoxysalicylaldehyde derivatives
-
Human cancer cell lines (e.g., HL-60, MCF-7) and a normal cell line (e.g., HEK-293)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentrations may range from 0.01 µM to 100 µM.
-
After 24 hours, carefully remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for another 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Viability % = (OD of treated cells / OD of control cells) x 100. The IC₅₀ value is determined by plotting the viability percentage against the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells (e.g., HL-60)
-
Synthesized compounds
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HL-60 cells in 6-well plates and treat them with the synthesized compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by centrifugation. Wash the cell pellet twice with cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark at 4°C for 30 minutes.
-
Analyze the cell samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4]
Mechanism of Action & Signaling Pathways
Salicylaldehyde derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[3][4][5] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.
The compounds induce cellular stress, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax.[6] This disrupts the mitochondrial membrane, causing the release of cytochrome c, which triggers a caspase cascade (Caspase-9 and -3), ultimately leading to apoptosis.[5]
Overall Research & Development Workflow
The development of novel anticancer agents from 4-Ethoxysalicylaldehyde follows a structured, multi-stage workflow from initial design to preclinical evaluation.
This workflow begins with the rational design of derivatives based on Structure-Activity Relationship (SAR) data from similar compounds.[1] Following synthesis and characterization, compounds undergo rigorous in vitro screening to identify 'hits' with high potency and selectivity. These promising candidates are then advanced to in vivo animal models to assess their efficacy and safety profile before being considered for further preclinical development.[5]
References
- 1. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid [mdpi.com]
- 4. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of anticancer phytochemical compounds and their chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Bases via Condensation of 4-Ethoxy-2-hydroxybenzaldehyde with Amines
Introduction
Schiff bases, identified by their characteristic azomethine or imine (-C=N-) functional group, are a pivotal class of organic compounds.[1][2] They are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[1] These compounds and their metal complexes are subjects of extensive research due to their broad range of applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]
This document provides detailed experimental protocols for the synthesis of Schiff bases derived from the condensation reaction of 4-Ethoxy-2-hydroxybenzaldehyde with various primary amines. The methodologies outlined below are designed for researchers, scientists, and professionals in the field of drug development.
General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form the imine linkage.
Figure 1: General reaction scheme for the synthesis of Schiff bases from this compound and a primary amine (R-NH₂).
Experimental Protocols
Three common methods for the synthesis are detailed below, ranging from conventional reflux to greener, solvent-free approaches.
Protocol 1: Conventional Synthesis using Reflux
This method is a widely used, robust procedure suitable for a broad range of primary amines, generally providing good yields.[3]
Materials:
-
This compound
-
Primary amine (e.g., 4-amino acetophenone, aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimum amount of absolute ethanol.[3]
-
In a separate beaker, dissolve an equimolar amount of the selected primary amine in absolute ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A crystalline solid product should precipitate.[3]
-
If precipitation is slow, the mixture can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product several times with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or vacuum oven.
-
Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[1]
Protocol 2: Room Temperature Synthesis
This milder method is suitable for reactive amines and can help to minimize side reactions.[4]
Materials:
-
This compound
-
Primary amine (e.g., aniline, 4-methoxyaniline)
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in an Erlenmeyer flask.[4]
-
Add an equimolar amount of the primary amine to the solution.[4]
-
Add a catalytic amount of glacial acetic acid while stirring.[4]
-
Stir the reaction mixture at room temperature for approximately 3-5 hours.[4]
-
Monitor the formation of a precipitate or follow the reaction progress by TLC.[1]
-
Once the reaction is complete, collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.[5]
-
Dry the product and proceed with characterization.
Protocol 3: Green Synthesis in Aqueous Medium
This environmentally friendly approach uses water as a solvent, reducing the reliance on volatile organic compounds.[5]
Materials:
-
This compound
-
Primary amine (e.g., ethylene diamine)
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, add this compound (1 equivalent) and the primary amine (equimolar amount).
-
Add a sufficient amount of water to dissolve or suspend the reactants and stir to create a homogenous mixture.[5]
-
Heat the mixture at approximately 70°C under reflux for 2-3 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the solid product and wash it several times with cold water.[5]
-
Recrystallize the compound from ethanol to achieve high purity.[5]
-
Dry the final product and characterize it.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General experimental workflow for Schiff base synthesis.
Data Presentation
The following tables summarize typical reaction conditions and characterization data for the synthesized Schiff bases.
Table 1: Summary of Reaction Conditions
| Entry | Amine | Solvent | Catalyst | Temperature | Time (h) | Protocol Ref. |
| 1 | 4-Amino acetophenone | Ethanol | Glacial Acetic Acid | Reflux | 4 | [3] |
| 2 | Aniline | Methanol | Glacial Acetic Acid | Room Temp. | 3.5 | [4] |
| 3 | Ethylene diamine | Water | None | 70 °C | 2.5 | [5] |
| 4 | Various Primary Amines | Ethanol | Glacial Acetic Acid | Reflux | 2-4 | [2] |
Table 2: Typical Characterization Data for Schiff Bases
| Analysis Technique | Feature | Expected Result | Reference |
| FT-IR | Azomethine (-CH=N-) stretch | Strong absorption band at ~1618 cm⁻¹ | [6] |
| Phenolic (O-H) stretch | Broad band around 3400-3200 cm⁻¹ | ||
| Aromatic (C-H) stretch | Weak absorption band at ~3084 cm⁻¹ | [6] | |
| ¹H NMR | Azomethine proton (-CH=N-) | Singlet at ~δ 8.5 ppm | [3] |
| Phenolic proton (-OH) | Singlet (broad) at ~δ 13.4 ppm | [3] | |
| Aromatic protons | Multiplets in the range of δ 6.5-8.0 ppm | [3] | |
| Ethoxy group (-OCH₂CH₃) | Triplet and Quartet signals | [3] | |
| Melting Point | Physical State | Crystalline solid | [3] |
| Range | Sharp, characteristic melting point | [2] |
Safety Precautions
-
This compound: May be harmful if swallowed and can cause serious eye irritation.[7]
-
Amines: Many amines are toxic and corrosive. Handle with care.
-
Solvents: Ethanol and methanol are flammable. All procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijraset.com [ijraset.com]
- 6. ijmcmed.org [ijmcmed.org]
- 7. This compound | C9H10O3 | CID 2396511 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of 4-Ethoxy-2-hydroxybenzaldehyde: A Building Block for Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Ethoxy-2-hydroxybenzaldehyde is a valuable and versatile aromatic aldehyde that serves as a key starting material for the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and an ethoxy group para to it, provides a reactive scaffold for various condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of bioactive heterocyclic compounds derived from this compound: coumarins and chalcones. These compounds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.
I. Synthesis of 7-Ethoxycoumarin Derivatives via Knoevenagel Condensation
Coumarins, or 2H-chromen-2-ones, are a prominent class of benzopyrone-containing heterocycles. The Knoevenagel condensation is a highly efficient method for the synthesis of coumarins from 2-hydroxybenzaldehydes and compounds containing an active methylene group. The reaction is typically catalyzed by a weak base, such as piperidine.
dot
Caption: Experimental workflow for the synthesis of 7-ethoxycoumarin derivatives via Knoevenagel condensation.
Experimental Protocol: Synthesis of 7-Ethoxy-3-carboxyethylcoumarin
This protocol describes the synthesis of a 7-ethoxycoumarin derivative using diethyl malonate as the active methylene compound.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 12 mmol of diethyl malonate in 30 mL of absolute ethanol.
-
To the stirred solution, add 0.5 mL of piperidine dropwise.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any unreacted starting materials and catalyst.
-
Purify the crude product by recrystallization from ethanol to obtain pure 7-ethoxy-3-carboxyethylcoumarin.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 7-Ethoxy-3-carboxyethylcoumarin | C₁₄H₁₄O₅ | 262.26 | ~85-95 | - | ¹H NMR (CDCl₃, δ ppm): 1.40 (t, 3H, -OCH₂CH₃), 1.45 (t, 3H, -COOCH₂CH₃), 4.15 (q, 2H, -OCH₂CH₃), 4.40 (q, 2H, -COOCH₂CH₃), 6.80-6.90 (m, 2H, Ar-H), 7.40 (d, 1H, Ar-H), 8.50 (s, 1H, C₄-H). IR (KBr, cm⁻¹): 1720-1740 (C=O, ester and lactone), 1610 (C=C), 1250 (C-O). |
II. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as precursors for the synthesis of various flavonoids and other heterocyclic compounds. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone, is the most common method for their synthesis.
dot
Caption: Experimental workflow for the synthesis of chalcone derivatives via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(4-Ethoxy-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-one
This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 50 mL of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 10 mL of a 40% aqueous solution of NaOH dropwise to the stirred mixture.
-
Remove the flask from the ice bath and continue stirring at room temperature for 2-3 hours. The reaction mixture will typically turn into a thick paste.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
The solid chalcone product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from ethanol.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| (E)-1-(4-Ethoxy-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₈H₁₈O₄ | 298.33 | ~70-85 | - | ¹H NMR (CDCl₃, δ ppm): 1.45 (t, 3H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 4.10 (q, 2H, -OCH₂CH₃), 6.40-6.50 (m, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 7.80 (d, 1H, J=15.5 Hz, α-H), 7.90 (d, 1H, J=15.5 Hz, β-H), 12.5 (s, 1H, -OH). IR (KBr, cm⁻¹): 3400-3500 (O-H), 1640 (C=O), 1590 (C=C), 1250 (C-O). |
III. Biological Applications and Screening Protocols
Heterocyclic compounds derived from this compound, particularly coumarins and chalcones, have shown promising biological activities.
Anticancer Activity
Many coumarin and chalcone derivatives exhibit significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and modulation of key signaling pathways.
dot
Caption: General workflow for in vitro anticancer activity screening and mechanism of action studies.
Signaling Pathway Inhibition:
Coumarin derivatives have been reported to exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]
dot```dot graph PI3K_Akt_mTOR_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FFFFFF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
RTK [label="Receptor Tyrosine Kinase (RTK)"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTORC1 [label="mTORC1"]; Proliferation [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Cell Proliferation\n& Survival"]; Coumarin [shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Coumarin Derivative"];
RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; Coumarin -> PI3K [label="Inhibition", style=dashed, color="#EA4335"]; Coumarin -> Akt [label="Inhibition", style=dashed, color="#EA4335"]; }
Caption: General workflow for antimicrobial activity screening of synthesized compounds.
This compound is a readily accessible and highly useful building block for the synthesis of diverse heterocyclic compounds with significant biological potential. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to explore the synthesis and therapeutic applications of novel coumarin and chalcone derivatives. Further structural modifications of these scaffolds can lead to the discovery of new and more potent therapeutic agents.
References
Catalytic Applications of Metal Complexes Derived from 4-Ethoxy-2-hydroxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal complexes incorporating Schiff base ligands derived from 4-Ethoxy-2-hydroxybenzaldehyde are emerging as versatile catalysts in a range of organic transformations. While direct catalytic studies on complexes from this specific ligand are still developing, extensive research on analogous salicylaldehyde-based Schiff base complexes provides a strong foundation for their potential applications. This document outlines the prospective catalytic activities, detailed experimental protocols for their synthesis, and representative catalytic procedures based on closely related systems. The information presented herein is intended to serve as a practical guide for researchers exploring the catalytic potential of these promising compounds.
Introduction
Schiff base ligands, formed from the condensation of an aldehyde or ketone with a primary amine, are privileged structures in coordination chemistry due to their facile synthesis and ability to stabilize a wide variety of metal ions in various oxidation states. Metal complexes derived from salicylaldehydes and their derivatives have demonstrated significant catalytic activity in numerous reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties of the salicylaldehyde precursor can be readily tuned to modulate the catalytic performance of the resulting metal complex.
The ligand precursor, this compound, possesses an electron-donating ethoxy group at the para position relative to the formyl group, which can influence the electronic environment of the metal center in its complexes. This modification is anticipated to enhance catalytic activity in certain reactions, such as oxidations, by stabilizing electron-deficient transition states. This document provides an overview of the potential catalytic applications and detailed protocols for the synthesis and utilization of metal complexes derived from this compound.
Potential Catalytic Applications
Based on the established catalytic activities of structurally similar Schiff base metal complexes, those derived from this compound are expected to be active in the following areas:
-
Oxidation Reactions: Catalytic oxidation of alcohols, alkenes, and sulfides. The electron-donating ethoxy group may enhance the catalytic efficiency in these transformations.
-
C-C Coupling Reactions: Serving as catalysts in Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.
-
Reduction Reactions: Catalyzing the reduction of various functional groups.
-
Asymmetric Catalysis: Chiral versions of these complexes, synthesized from chiral amines, hold potential for enantioselective catalysis, a critical aspect of modern drug development.
Experimental Protocols
The following protocols are generalized based on common procedures for the synthesis of Schiff base metal complexes derived from substituted salicylaldehydes.
Synthesis of Schiff Base Ligand
This protocol describes the synthesis of a representative Schiff base ligand from this compound and aniline.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add 1.0 equivalent of aniline (or the desired primary amine).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The purity of the Schiff base ligand can be assessed by melting point determination and spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR).
Synthesis of a Representative Metal Complex (e.g., Copper(II) Complex)
This protocol outlines the synthesis of a copper(II) complex using the Schiff base ligand prepared in the previous step.
Materials:
-
Schiff base ligand from section 3.1
-
Copper(II) acetate monohydrate (or other suitable metal salt)
-
Methanol or Ethanol
Procedure:
-
Dissolve 2.0 equivalents of the Schiff base ligand in methanol or ethanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve 1.0 equivalent of copper(II) acetate monohydrate in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
A change in color and the formation of a precipitate usually indicate the formation of the complex.
-
Reflux the reaction mixture for 1-2 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the solid metal complex by filtration.
-
Wash the complex with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol for a Representative Catalytic Reaction: Oxidation of Benzyl Alcohol
This protocol describes a general procedure for the catalytic oxidation of benzyl alcohol to benzaldehyde using a synthesized metal complex.
Materials:
-
Synthesized metal complex (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (30% solution) or another suitable oxidant
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a reaction vial, add the synthesized metal complex (e.g., 1-5 mol%).
-
Add the solvent (acetonitrile) followed by the substrate, benzyl alcohol (e.g., 1 mmol).
-
Add an internal standard for quantitative analysis.
-
Stir the mixture at a specific temperature (e.g., 60 °C).
-
Slowly add the oxidant (e.g., hydrogen peroxide, 2-3 equivalents) to the reaction mixture over a period of time using a syringe pump to avoid rapid decomposition.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-MS.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated sodium sulfite solution to destroy excess peroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze the yield and selectivity.
Data Presentation
As direct catalytic data for metal complexes of this compound is not extensively reported, the following table presents representative data for the oxidation of cyclohexane catalyzed by iron and cobalt complexes with different ligands to provide an indication of expected performance.[1]
| Catalyst (Metal Complex) | Substrate | Oxidant | Product(s) | Yield (%) | Turnover Number (TON) | Reference |
| Iron Porphyrin Complex | Cyclohexane | O₂ | Cyclohexanone, Cyclohexanol | 20.8 | 108,660 | [1] |
| Cobalt(II) Complex | Alkylbenzenes | - | p-hydroxybenzaldehyde | - | ~63,540 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and catalytic application of the metal complex.
Hypothetical Catalytic Cycle for Alcohol Oxidation
Caption: A plausible catalytic cycle for the oxidation of an alcohol.
Conclusion
While the field of catalysis by metal complexes of this compound is ripe for exploration, the extensive literature on analogous systems provides a robust framework for initiating research in this area. The protocols and potential applications detailed in this document are intended to empower researchers to synthesize these novel catalysts and evaluate their efficacy in a variety of important organic transformations. The unique electronic properties imparted by the 4-ethoxy substituent may lead to the discovery of highly active and selective catalysts for applications in academic and industrial research, including fine chemical synthesis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Schiff Base Formation from 4-Ethoxy-2-hydroxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases from 4-ethoxy-2-hydroxybenzaldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound Schiff bases.
Q1: Why is my Schiff base yield consistently low?
A: Low yields in Schiff base synthesis are a common problem and can stem from several factors, primarily the reversible nature of the reaction.[1][2] The formation of the imine bond is an equilibrium process where water is a byproduct.[3] The presence of this water can drive the reaction backward, reducing your yield.[3]
-
Troubleshooting Steps:
-
Water Removal: Actively remove water as it forms. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene is a highly effective method.
-
Dehydrating Agents: Adding anhydrous sodium sulfate or molecular sieves directly to the reaction mixture can absorb the water byproduct.
-
-
pH Optimization: The reaction is often catalyzed by acid.[4] A few drops of glacial acetic acid are commonly used.[5] However, the pH must be controlled; too much acid can protonate the amine reactant, rendering it non-nucleophilic.[6] The optimal pH is typically mildly acidic and may require empirical optimization.
-
Purity of Reactants: Ensure that the this compound, the primary amine, and the solvents are pure and dry, as impurities can interfere with the reaction.[7]
-
Q2: The reaction seems to stall and does not proceed to completion. What can I do?
A: Incomplete conversion is often linked to the reaction equilibrium.
-
Troubleshooting Steps:
-
Increase Reactant Concentration: Based on Le Chatelier's principle, using a slight excess (e.g., 1.1 equivalents) of one reactant (typically the less expensive or more volatile one) can help drive the equilibrium towards the product.
-
Extend Reaction Time: Some Schiff base formations, especially with less reactive amines, may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[8][9] Refluxing for 2-18 hours is a typical range.[8]
-
Increase Temperature: Gently heating the reaction mixture to reflux is a standard procedure to increase the reaction rate.[5]
-
Q3: My product is an oil and I cannot get it to crystallize. How can I purify it?
A: Oily products can be challenging but are not uncommon.
-
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by triturating the oil with a non-polar solvent like hexane or petroleum ether.
-
Recrystallization from a Different Solvent System: If the oil is soluble in a hot solvent but insoluble when cold, recrystallization is the preferred method.[8] Ethanol or ethanol-water mixtures are often effective for Schiff bases derived from hydroxybenzaldehydes.[8]
-
Column Chromatography: If recrystallization fails, column chromatography using silica gel or neutral alumina can be an effective purification method. Be aware that acidic silica gel can sometimes cause hydrolysis of the Schiff base.
-
Q4: My purified Schiff base seems to be degrading over time. How can I improve its stability?
A: The imine bond in Schiff bases is susceptible to hydrolysis, especially in the presence of moisture or acid.[1][2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Store the purified product in a desiccator over a drying agent (e.g., silica gel, P₂O₅).
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Avoid Acidic Environments: Store the compound away from acidic vapors.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative parameters for optimizing the formation of Schiff bases derived from substituted 2-hydroxybenzaldehydes.
Table 1: Effect of Solvent and Catalyst on Yield
| Aldehyde | Amine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 4-n-Alkoxy-2-hydroxybenzaldehyde | 4-Amino acetophenone | Absolute Ethanol | Glacial Acetic Acid | 4 | 72-75 | [5] |
| Salicylaldehyde | Various Aromatic Amines | Water | None (Microwave) | < 5 min | 80-92 | [10] |
| Salicylaldehyde | Various Aromatic Amines | Water | None (Conventional) | 2-2.5 | 80-85 | [10] |
| 2-Hydroxybenzaldehyde | Substituted Amine | Methanol | None | 6 | 85 | [11] |
Table 2: Comparison of Conventional vs. Microwave Synthesis
| Method | Solvent | Reaction Time | Typical Yield | Key Advantages | Reference |
| Conventional Heating (Reflux) | Ethanol/Methanol | 2 - 18 hours | 70 - 85% | Standard, well-established | [5][8] |
| Microwave Irradiation | Water | < 5 minutes | 80 - 92% | Rapid, high yield, eco-friendly | [10][12] |
Experimental Protocols
General Protocol for the Synthesis of a this compound Schiff Base
This protocol describes a general and effective method for the condensation of this compound with a primary amine.
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol with stirring.[5] In a separate beaker, dissolve an equimolar amount of the primary amine in absolute ethanol.[8]
-
Reaction Setup: While stirring the aldehyde solution, add the ethanolic solution of the amine dropwise at room temperature.[8]
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle.[8] Continue refluxing for 2-4 hours.[5]
-
Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot for the product indicate reaction progression.[8][9]
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.[5] If precipitation is slow or incomplete, cooling the flask in an ice bath can enhance crystal formation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[8]
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot absolute ethanol and allow the solution to cool slowly. Pure crystals of the Schiff base will form.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.[8]
Visualizations
Caption: Experimental workflow for Schiff base synthesis.
Caption: Troubleshooting guide for low Schiff base yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. [PDF] Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude 4-Ethoxy-2-hydroxybenzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Ethoxy-2-hydroxybenzaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 2,4-dihydroxybenzaldehyde, the alkylating agent (e.g., ethyl iodide or diethyl sulfate), and byproducts like the isomeric 2-ethoxy-4-hydroxybenzaldehyde. Depending on the reaction conditions, polymeric or tar-like substances may also be present.
Q2: Which purification technique is most suitable for this compound derivatives?
The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is effective if the desired compound is a solid and there is a significant difference in solubility between the product and impurities in a chosen solvent system.
-
Column chromatography is a versatile technique for separating the desired product from closely related isomers and other byproducts, especially for complex mixtures or when high purity is required.
-
Distillation can be employed for liquid derivatives, although vacuum distillation is often necessary to prevent decomposition at high temperatures.
Q3: How can I remove colored impurities from my crude product?
Colored impurities, often polymeric in nature, can sometimes be removed by treating a solution of the crude product with activated charcoal before a hot filtration step in a recrystallization procedure. However, it is important to use a minimal amount of charcoal as it can also adsorb the desired product, leading to lower yields.
Q4: My purified this compound is degrading over time. How can I improve its stability?
Phenolic aldehydes can be sensitive to air and light. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated.- The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out (Formation of an oily layer instead of crystals) | - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities. | - Reheat the solution to dissolve the oil and add more solvent.- Try a solvent system with a lower boiling point.- Allow for very slow cooling, possibly with insulation, to encourage crystal lattice formation. |
| Low Recovery Yield | - The compound is significantly soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration. | - Ensure the solvent is ice-cold when washing the crystals.- Use a minimal amount of cold solvent for washing.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out on the filter paper. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | - Inappropriate mobile phase polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for these compounds is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration to achieve good separation of spots on the TLC plate. An ideal Rf for the desired compound is typically between 0.2 and 0.4.[1] |
| Compound Tailing on the Column | - Strong interaction between the phenolic hydroxyl group and the acidic silica gel. | - Add a small amount of a modifier to the mobile phase, such as 0.5-1% triethylamine to neutralize the silica surface, or acetic acid if the compound is acidic and tailing is due to interactions with basic impurities.[1] |
| Cracking of the Silica Gel Bed | - Improper packing of the column.- Running the column dry. | - Pack the column as a slurry to ensure a homogenous bed.[1]- Never let the solvent level drop below the top of the silica gel. |
| Low Recovery from the Column | - The compound is irreversibly adsorbed onto the silica gel.- The compound is too polar to be eluted with the chosen mobile phase. | - If tailing is severe, consider using a different stationary phase like alumina.- Gradually increase the polarity of the mobile phase during elution (gradient elution). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane). Heat the mixture gently with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask. This should be done quickly to prevent premature crystallization.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
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Mobile Phase Selection: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
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Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
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Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data
The following table provides a summary of physicochemical properties for this compound and a related compound for reference.
| Property | This compound | 4-Ethoxybenzaldehyde | 4-Hydroxybenzaldehyde |
| Molecular Formula | C₉H₁₀O₃[2] | C₉H₁₀O₂ | C₇H₆O₂[3] |
| Molecular Weight | 166.17 g/mol [2] | 150.17 g/mol | 122.12 g/mol [3] |
| Appearance | Solid | Liquid | Solid[3] |
| Melting Point | Not specified | 13-14 °C | 117 °C[3] |
| Boiling Point | Not specified | 255 °C | 310 °C[3] |
| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in organic solvents[4] | Slightly soluble in water; freely soluble in ethanol[3] |
Note: Specific solubility data and purification yields can vary significantly depending on the exact derivative and the nature of the impurities.
Visualizations
References
Identifying and minimizing side products in 4-Ethoxysalicylaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxysalicylaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Synthesis of 4-Ethoxysalicylaldehyde
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Synthesis of 4-Ethoxysalicylaldehyde
Q: How can I synthesize 4-Ethoxysalicylaldehyde, and what are the common side products?
A: 4-Ethoxysalicylaldehyde is typically synthesized in two main steps:
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Etherification: Introduction of the ethoxy group onto a suitable phenol precursor, commonly 4-hydroxybenzaldehyde or hydroquinone, via a Williamson ether synthesis.
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Formylation: Introduction of the aldehyde group ortho to the hydroxyl group on a 4-ethoxyphenol precursor. Common formylation methods include the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.
The primary side products depend on the chosen synthetic route. In the formylation of 4-ethoxyphenol, the main side products are the isomeric 5-ethoxy-2-hydroxybenzaldehyde (para-formylation) and 2,6-diformyl-4-ethoxyphenol. In the Williamson ether synthesis step, the main side reaction is elimination.
Troubleshooting Formylation Reactions
Q: My formylation reaction is giving a low yield of the desired ortho product. How can I improve this?
A: Low yields of the ortho-formylated product can be attributed to several factors depending on the reaction.
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Reimer-Tiemann Reaction: This reaction can have variable yields. To optimize for the ortho product, ensure a high concentration of a strong base like sodium hydroxide or potassium hydroxide is used. The formation of an ion pair between the phenoxide and the cation is thought to favor ortho substitution.[1]
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Duff Reaction: This reaction generally shows a strong preference for ortho-formylation.[2][3] If yields are low, ensure anhydrous conditions and consider using a modified procedure with trifluoroacetic acid as the solvent, which has been shown to give good to moderate yields.[4]
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Vilsmeier-Haack Reaction: This reaction is also effective for formylating electron-rich arenes like phenols.[5] Ensure the Vilsmeier reagent is freshly prepared and that the reaction is performed under anhydrous conditions.
Below is a workflow for troubleshooting low ortho-formylation yields:
Q: I am observing the formation of a para-isomer during formylation. How can I minimize this?
A: The formation of the para-isomer is a common side reaction in the formylation of phenols. The hydroxyl group is an ortho-, para-director for electrophilic aromatic substitution.[2]
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Reimer-Tiemann Reaction: While this reaction generally favors the ortho product, the regioselectivity is not always high.[1] The ortho:para ratio can be influenced by the reaction conditions. The use of certain additives like polyethylene glycol can increase the proportion of the para product by masking the ortho position.[6] Therefore, avoiding such additives is recommended if the ortho isomer is desired.
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Duff Reaction: The Duff reaction is known for its high ortho-selectivity, especially when carried out under modified conditions with trifluoroacetic acid.[4][7] In many cases, only the ortho-formylated product is observed.
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Vilsmeier-Haack Reaction: The regioselectivity can be influenced by the specific Vilsmeier reagent used and the reaction conditions.
Strategies to Minimize Para-Isomer Formation:
| Strategy | Explanation | Applicable Reactions |
| Choice of Reaction | The Duff reaction offers the highest inherent ortho-selectivity. | Duff |
| Avoid Additives | Additives like cyclodextrins and polyethylene glycol can sterically hinder the ortho positions, leading to increased para-substitution. | Reimer-Tiemann |
| Steric Hindrance | If the starting material has a bulky substituent at the meta-position, this can favor formylation at the less hindered ortho-position. | General |
Q: What causes the formation of di-formylated byproducts, and how can I prevent them?
A: Diformylation, the introduction of a second aldehyde group onto the aromatic ring, can occur if both ortho positions to the hydroxyl group are available and the reaction conditions are forcing.
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Duff Reaction: Diformylation of 4-substituted phenols has been observed, especially with prolonged reaction times or an excess of the formylating agent.[3][4]
Minimizing Diformylation in the Duff Reaction of 4-Substituted Phenols [4]
| Product | Reaction Time (h) | Yield (%) |
| 4-tert-Butyl-2-formylphenol | 3 | 75 |
| 4-tert-Butyl-2,6-diformylphenol | 24 | 65 |
| 4-Methoxy-2-formylphenol | 3 | 68 |
| 4-Methoxy-2,6-diformylphenol | 24 | 42 |
To prevent diformylation, it is crucial to carefully control the stoichiometry of the reagents and the reaction time. Using a 1:1 molar ratio of the phenol to hexamethylenetetramine and shorter reaction times will favor mono-formylation.
Troubleshooting Williamson Ether Synthesis
Q: I am seeing byproducts from the Williamson ether synthesis when preparing the 4-ethoxyphenol precursor. What are they and how can I avoid them?
A: The primary side reaction in the Williamson ether synthesis is elimination (E2), which competes with the desired substitution (SN2) reaction.[8][9] This is especially prevalent when using secondary or tertiary alkyl halides.
To minimize elimination and favor ether formation:
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Use a primary alkyl halide: Ethyl halides (e.g., ethyl bromide or ethyl iodide) are primary and will favor the SN2 reaction.
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Use a less hindered base: If preparing the phenoxide in situ, use a non-nucleophilic, sterically hindered base to avoid side reactions with the alkyl halide.
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Control the temperature: Lower reaction temperatures generally favor substitution over elimination.
Troubleshooting Reactions of 4-Ethoxysalicylaldehyde
Q: What are the common side reactions in Knoevenagel condensations with 4-Ethoxysalicylaldehyde?
A: The Knoevenagel condensation of an aldehyde with an active methylene compound is generally a high-yielding reaction.[10] However, potential side reactions include:
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Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a subsequent Michael addition with another equivalent of the active methylene compound.
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Self-condensation of the active methylene compound: This can be an issue if a strong base is used as a catalyst.
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Formation of E/Z isomers: The product may form as a mixture of geometric isomers.
To minimize these side reactions, use a weak base catalyst (e.g., piperidine or pyridine) and carefully control the stoichiometry of the reactants. In many cases, the reaction is highly stereoselective, affording only the E-isomer.[10]
Q: My Schiff base formation is not going to completion. What can I do?
A: The formation of a Schiff base (imine) from an aldehyde and a primary amine is a reversible reaction.[11] To drive the reaction to completion, the water formed as a byproduct must be removed.
Strategies to Improve Schiff Base Yield:
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Azeotropic Distillation: Use a Dean-Stark apparatus to remove water as it is formed. Toluene is a common solvent for this purpose.
-
Dehydrating Agents: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture.
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Catalyst: A catalytic amount of acid (e.g., a drop of acetic acid) can accelerate the reaction.[11]
With these optimizations, yields of 80-95% can often be achieved.[11]
Q: What byproducts can I expect when oxidizing 4-Ethoxysalicylaldehyde to its corresponding carboxylic acid?
A: The oxidation of an aldehyde to a carboxylic acid can be achieved with various oxidizing agents. Potential side reactions and byproducts include:
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Over-oxidation: If harsh oxidizing agents are used, cleavage of the aromatic ring or the ethoxy group could occur, though this is generally unlikely under standard conditions.
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Incomplete reaction: Unreacted starting material may remain.
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Decarboxylation: The product, 4-ethoxy-2-hydroxybenzoic acid, may be susceptible to decarboxylation under harsh acidic or basic conditions at high temperatures.
To ensure a clean reaction, use a mild oxidizing agent such as silver oxide (Tollens' reagent) or sodium chlorite.
Q: Are there any common side reactions when reducing the aldehyde group of 4-Ethoxysalicylaldehyde?
A: The reduction of an aldehyde to a primary alcohol is typically a very clean and high-yielding reaction. Common reducing agents like sodium borohydride (NaBH₄) are highly selective for the aldehyde group and will not reduce the aromatic ring or cleave the ether linkage under standard conditions.
Potential, though unlikely, side reactions could include:
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Cleavage of the ethoxy group: This would only be a concern under very harsh reducing conditions that are not typically used for selective aldehyde reduction (e.g., strong acid and a reducing agent).
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Incomplete reaction: If an insufficient amount of the reducing agent is used.
Using a molar excess of sodium borohydride in an alcoholic solvent (e.g., ethanol or methanol) at room temperature or below should provide a high yield of 4-ethoxy-2-hydroxybenzyl alcohol with minimal side products.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-ethoxy-2-hydroxybenzaldehyde and its metal complexes.
I. Synthesis of this compound
The synthesis of this compound is a critical first step. A common and effective method is the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde. The hydroxyl group at the 4-position is generally more acidic and sterically accessible than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. This difference in reactivity allows for selective alkylation at the C4-hydroxyl group.[1]
Frequently Asked Questions (FAQs): Synthesis of this compound
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 2,4-dihydroxybenzaldehyde. This allows for a regioselective ethylation at the 4-position to yield the desired product.
Q2: Which base is most effective for the regioselective O-ethylation of 2,4-dihydroxybenzaldehyde?
A2: Cesium bicarbonate (CsHCO₃) has been shown to be highly effective in mediating the regioselective alkylation of the 4-hydroxyl group, providing excellent yields and minimizing the formation of the di-alkylated byproduct.[2][3] Weaker bases are generally preferred to enhance regioselectivity.
Q3: What are common side products in this synthesis?
A3: The most common side product is the 2,4-diethoxybenzaldehyde, resulting from the alkylation of both hydroxyl groups. Another possible, though less favored, side product is 2-ethoxy-4-hydroxybenzaldehyde. Using a weaker base and controlling the stoichiometry of the ethylating agent can minimize the formation of these byproducts.
Troubleshooting Guide: Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Ineffective deprotonation of the 4-hydroxyl group. | Ensure the base used (e.g., Cesium Bicarbonate) is of high quality and used in the correct stoichiometric amount. Ensure the reaction is performed under anhydrous conditions as water can deactivate the base. |
| Low reactivity of the ethylating agent. | Use a more reactive ethylating agent, such as ethyl iodide or ethyl bromide. | |
| Reaction temperature is too low. | While lower temperatures can improve selectivity, the reaction may require heating to proceed at a reasonable rate. A temperature of around 80°C in acetonitrile is often effective.[2] | |
| Formation of Multiple Products (Low Regioselectivity) | The base is too strong, leading to the deprotonation of both hydroxyl groups. | Use a milder base like cesium bicarbonate or potassium carbonate instead of stronger bases like sodium hydride. |
| Excess of the ethylating agent. | Use a controlled amount of the ethylating agent (e.g., 1.1 to 1.5 equivalents). | |
| High reaction temperature or prolonged reaction time. | Optimize the reaction time and temperature to favor the mono-alkylation product. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Difficult Purification | Presence of unreacted starting material and di-alkylated byproduct. | Purification can be achieved using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes).[2] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the highly regioselective cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde.[2][3]
Materials:
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2,4-Dihydroxybenzaldehyde
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Ethyl bromide or Ethyl iodide
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Cesium Bicarbonate (CsHCO₃)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Hexanes
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Pressure vessel
-
Standard laboratory glassware and magnetic stirrer
Procedure:
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To a pressure vessel, add 2,4-dihydroxybenzaldehyde (1.0 eq).
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Add anhydrous acetonitrile as the solvent.
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Add cesium bicarbonate (3.0 eq) to the mixture.
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Add the ethylating agent (ethyl bromide or ethyl iodide, 3.0 eq).
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Seal the pressure vessel and heat the reaction to 80°C with vigorous stirring.
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Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the solid residue and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to obtain pure this compound.
II. Synthesis of this compound Metal Complexes
The synthesis of metal complexes from this compound typically involves the formation of a Schiff base ligand first, followed by complexation with a metal salt. The Schiff base is formed by the condensation reaction of the aldehyde with a primary amine.
Frequently Asked Questions (FAQs): Synthesis of Metal Complexes
Q1: What is the general procedure for synthesizing a Schiff base from this compound?
A1: The general procedure involves dissolving this compound and a primary amine in a suitable solvent, often ethanol, and refluxing the mixture. A catalytic amount of acid, such as glacial acetic acid, can be added to facilitate the reaction. The Schiff base product often precipitates upon cooling and can be purified by recrystallization.[4]
Q2: How are the metal complexes typically prepared from the Schiff base ligand?
A2: The Schiff base ligand is dissolved in a suitable solvent (e.g., ethanol or methanol), and a solution of the metal salt (e.g., acetate, chloride, or nitrate salt of Cu(II), Ni(II), Co(II), etc.) in the same or a different solvent is added. The mixture is often refluxed to facilitate complex formation. The resulting metal complex usually precipitates and can be collected by filtration.[5][6]
Q3: What factors influence the yield and purity of the metal complexes?
A3: Several factors can affect the outcome, including the purity of the Schiff base ligand, the choice of solvent, the reaction temperature and time, the stoichiometry of the ligand and metal salt, and the pH of the reaction medium.
Troubleshooting Guide: Synthesis of Metal Complexes
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Schiff Base Ligand | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction by TLC. The addition of a catalytic amount of acid can also improve the yield. |
| Hydrolysis of the Schiff base. | Ensure anhydrous conditions if the Schiff base is sensitive to water. Purify the product promptly after synthesis. | |
| Low Yield of Metal Complex | Incomplete complexation. | Optimize the reaction time and temperature. Ensure proper stoichiometry between the ligand and the metal salt. |
| Poor choice of solvent. | The solvent should be able to dissolve the reactants but allow the product to precipitate upon formation or cooling for easy isolation. | |
| Incorrect pH. | The optimal pH for complexation can vary depending on the metal ion and the ligand. Adjusting the pH with a non-coordinating acid or base may be necessary. | |
| Impure Metal Complex | Unreacted ligand or metal salt. | Wash the final product thoroughly with the reaction solvent to remove unreacted starting materials. Recrystallization from a suitable solvent can also be employed for further purification. |
| Formation of undesired coordination isomers or polymeric species. | Carefully control the reaction conditions, especially the stoichiometry and the rate of addition of the metal salt solution to the ligand solution. |
Experimental Protocol: General Synthesis of a Schiff Base and its Metal Complex
Part A: Synthesis of the Schiff Base Ligand
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Dissolve this compound (1 eq) in absolute ethanol in a round-bottom flask.
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Add a solution of the desired primary amine (1 eq) in ethanol to the flask.
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Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Allow the solution to cool to room temperature. The Schiff base product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
Part B: Synthesis of the Metal(II) Complex
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Dissolve the synthesized Schiff base ligand (2 eq) in a suitable solvent (e.g., ethanol, methanol) with gentle heating.
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In a separate flask, dissolve the metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride) (1 eq) in the same solvent.
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Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3-5 hours. A change in color or the formation of a precipitate indicates complex formation.
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After cooling, collect the solid metal complex by vacuum filtration.
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Wash the product with the solvent to remove any unreacted starting materials and dry thoroughly.
Data Presentation: Typical Reaction Conditions for Schiff Base Metal Complex Synthesis
While specific yields for this compound metal complexes are not widely reported in comparative tables, the following table summarizes typical conditions used for the synthesis of similar salicylaldehyde-based Schiff base metal complexes, which can serve as a starting point for optimization.
| Metal Ion | Typical Salt | Ligand:Metal Ratio | Solvent | Reaction Conditions | Typical Yield Range |
| Cu(II) | Acetate, Chloride | 2:1 | Ethanol, Methanol | Reflux, 2-6 hours | 60-85% |
| Ni(II) | Chloride, Nitrate | 2:1 | Ethanol, Methanol | Reflux, 3-8 hours | 55-80% |
| Co(II) | Chloride, Acetate | 2:1 | Ethanol, Methanol | Reflux, 4-10 hours | 50-75% |
| Zn(II) | Acetate, Chloride | 2:1 | Ethanol, Methanol | Reflux, 2-5 hours | 65-90% |
| Mn(II) | Chloride, Sulfate | 2:1 | Ethanol, Methanol | Reflux, 4-12 hours | 50-70% |
Note: Yields are highly dependent on the specific amine used in the Schiff base and the purification method.
III. Visualizations
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of the ligand and its metal complex.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 6. scirj.org [scirj.org]
Column chromatography protocol for purifying 4-Ethoxy-2-hydroxybenzaldehyde Schiff bases
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the column chromatography purification of 4-Ethoxy-2-hydroxybenzaldehyde Schiff bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying Schiff bases derived from this compound using column chromatography?
The main challenge is the potential for hydrolysis of the imine bond (-C=N-) on the acidic surface of silica gel, which is the most common stationary phase. This can lead to the decomposition of the desired Schiff base back to the starting aldehyde and amine, resulting in low yields and impure fractions.[1]
Q2: What are the recommended stationary phases for the column chromatography of these Schiff bases?
To mitigate hydrolysis, neutral or basic alumina can be used as an alternative to silica gel.[1] If silica gel is the only option, it can be deactivated by pre-treating it with a solution of triethylamine in the eluent.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation. It is crucial to use the same solvent system for TLC as for the column chromatography. The spots can be visualized under UV light.
Q4: My Schiff base is a solid. Is column chromatography the best purification method?
If your Schiff base is a solid, recrystallization is often a more effective and simpler purification method.[2][3] Column chromatography is more suitable for oils or for separating mixtures of compounds with similar solubility.[1]
Q5: What are some common impurities I might encounter?
Common impurities include unreacted this compound and the starting amine. If the reaction was not driven to completion, you will need to separate these from your product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Low or no recovery of the Schiff base from the column. | The Schiff base may have decomposed on the silica gel column.[4] | - Test the stability of your compound on a silica TLC plate before running the column. - Consider using neutral or basic alumina as the stationary phase. - Deactivate the silica gel with triethylamine. |
| The Schiff base is eluting with the solvent front (high Rf value). | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether). |
| The Schiff base is not moving from the origin (low Rf value). | The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). For very polar compounds, a small amount of methanol can be added to the eluent.[5] |
| Poor separation between the Schiff base and impurities. | The solvent system does not provide adequate resolution. | - Systematically test different ratios of your chosen polar and non-polar solvents using TLC to find the optimal separation. - Try a different solvent system altogether (e.g., dichloromethane/hexane). |
| Product fractions are contaminated with the starting aldehyde. | Incomplete reaction or hydrolysis on the column. | - Ensure the initial reaction has gone to completion using TLC or NMR. - Use a less acidic stationary phase like neutral alumina. - Wash the crude product with a solution of sodium metabisulfite to remove unreacted aldehyde before the column.[6] |
| Streaking or tailing of spots on the TLC and column. | The compound may be too polar for the chosen solvent system, or the column may be overloaded. | - Add a small amount of a more polar solvent (like methanol) or a few drops of triethylamine or acetic acid to the eluent to improve the spot shape. - Ensure the crude product is loaded onto the column in a minimal amount of solvent. |
Experimental Protocol: Column Chromatography of a this compound Schiff Base
This protocol is a general guideline for the purification of a Schiff base synthesized from this compound and a primary aromatic amine. Optimization may be required for specific derivatives.
1. Materials:
-
Crude this compound Schiff base
-
Silica gel (60-120 mesh) or neutral alumina
-
Ethyl acetate (analytical grade)
-
Hexane or Petroleum ether (analytical grade)
-
Glass chromatography column
-
Cotton wool or fritted glass disc
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp
2. Procedure:
-
Step 1: Preparation of the Column
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton wool or ensure the fritted disc is in place at the bottom of the column.
-
Add a thin layer of sand over the cotton/frit.
-
Prepare a slurry of silica gel or neutral alumina in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove air bubbles.
-
Add another thin layer of sand on top of the stationary phase to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the initial eluent.
-
-
Step 2: Sample Loading
-
Dissolve the crude Schiff base in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the stationary phase until the solvent level reaches the top of the sand.
-
-
Step 3: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., from 5% to 10% ethyl acetate in hexane).
-
-
Step 4: Product Isolation
-
Combine the fractions containing the pure Schiff base (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified Schiff base using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Data Presentation
The following table provides illustrative data for the purification of a hypothetical this compound Schiff base. Note: These values are for guidance only and will vary depending on the specific amine used in the synthesis and the exact experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Neutral alumina is a recommended alternative. |
| Eluent System | Ethyl Acetate / Hexane | Gradient elution, starting from 5:95 to 20:80 (v/v). |
| Rf of Starting Aldehyde | ~0.5 (in 10% EtOAc/Hexane) | The aldehyde is more polar than the Schiff base. |
| Rf of Schiff Base | ~0.3 (in 10% EtOAc/Hexane) | The optimal Rf for good separation is typically 0.2-0.4. |
| Rf of Starting Amine | Varies (often baseline) | Aromatic amines can be more polar. |
| Typical Crude Yield | 85-95% | Before purification. |
| Typical Purified Yield | 60-80% | After column chromatography. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound Schiff bases.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
Monitoring 4-Ethoxy-2-hydroxybenzaldehyde reactions using Thin Layer Chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 4-ethoxy-2-hydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded. | Prepare a more diluted sample solution for spotting.[1][2][3][4][5] |
| The sample contains strongly acidic or basic compounds. | Add a small amount of acetic acid or formic acid (0.1–2.0%) to the mobile phase for acidic compounds, or triethylamine (0.1–2.0%) for basic compounds.[1][3] | |
| Inappropriate solvent system polarity. | Adjust the polarity of the solvent system.[2] | |
| Spots Not Visible or Faint | Insufficient sample concentration. | Concentrate the sample by spotting multiple times in the same location, ensuring the spot is dry between applications.[1][2] |
| The compound is not UV-active. | Use a chemical stain for visualization. Anisaldehyde or vanillin stains are often effective for aldehydes and phenols.[1][6] | |
| The compound is volatile and may have evaporated. | While difficult to address with TLC, ensure the plate is developed and visualized promptly after spotting.[1] | |
| Spots Near Baseline or Solvent Front | The eluent is not polar enough (spots near baseline). | Increase the proportion of the polar solvent in your mobile phase.[1] |
| The eluent is too polar (spots near the solvent front). | Decrease the proportion of the polar solvent or choose a less polar solvent system.[1] | |
| Uneven Solvent Front | The TLC plate is touching the side of the developing chamber or filter paper. | Ensure the plate is centered in the chamber and not in contact with the sides.[2][5] |
| The bottom of the TLC plate is not level in the chamber. | Make sure the plate rests flat on the bottom of the chamber.[5][7] | |
| Spots from Reactant and Product Have Similar Rf Values | The solvent system does not provide adequate separation. | Experiment with different solvent systems of varying polarities. Consider systems like ethyl acetate/hexane or dichloromethane/methanol.[1] |
| To confirm the identity of spots. | Use a co-spot, where the reaction mixture and the starting material are spotted in the same lane. If the reaction is incomplete, you will see two distinct spots.[8] | |
| Unexpected Spots Appear | Contamination of the TLC plate. | Handle the TLC plate only by the edges to avoid transferring oils or other contaminants from your fingers.[2] |
| The compound is unstable on the silica gel (which is slightly acidic). | Consider running a 2D TLC to check for degradation. If unstable, you can try neutralizing the silica plate by adding a small amount of a basic solvent like triethylamine to the eluent.[5][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A good starting point for a moderately polar compound like this compound on a standard silica gel plate would be a mixture of a non-polar and a moderately polar solvent. A common choice is a mixture of ethyl acetate and hexane. You can start with a ratio of 30:70 (ethyl acetate:hexane) and adjust the polarity based on the initial results.[1]
Q2: How can I visualize the spots of this compound and its reaction products?
This compound and similar aromatic aldehydes are often UV-active due to the benzene ring. Therefore, the primary method of visualization is using a UV lamp (typically at 254 nm).[9] For enhanced or alternative visualization, especially if the products are not UV-active, chemical stains can be used. Stains like p-anisaldehyde or vanillin are effective for phenolic compounds and aldehydes, often producing colored spots.[1][6]
Q3: What do different Rf values indicate in my reaction?
The Retention Factor (Rf) is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[7] A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar silica gel stationary phase. A higher Rf value suggests a less polar compound.[9] By comparing the Rf values of your reaction mixture to your starting material, you can monitor the progress of the reaction. The appearance of new spots with different Rf values indicates the formation of products.
Q4: My spots are very large and diffuse. How can I get smaller, more defined spots?
Large spots are often a result of applying too much sample or using a spotting solution that is too concentrated.[7][9] To achieve smaller, tighter spots, use a more dilute solution of your sample and apply it to the plate in small, repeated applications, allowing the solvent to evaporate completely between each application.[2] Using a microcapillary tube for spotting can also help control the spot size.
Q5: Why is it important to use a pencil and not a pen to mark the baseline on the TLC plate?
It is crucial to use a pencil to mark the origin line because the graphite (carbon) is inert and will not move with the solvent.[2][9] The ink from a pen contains organic dyes that will dissolve in the developing solvent and travel up the plate, creating confusing and interfering spots.[2]
Experimental Protocol: TLC Monitoring of a Reaction
This protocol outlines a standard procedure for monitoring a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Solvent system (e.g., ethyl acetate/hexane mixture)
-
Reaction mixture
-
Starting material (this compound) as a reference
-
UV lamp
-
Staining solution (e.g., p-anisaldehyde stain)
-
Heat gun or hot plate for developing the stain
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is the origin or baseline. Mark small, evenly spaced ticks on this line where you will spot your samples.
-
Spot the Plate:
-
Using a clean capillary tube, draw up a small amount of the starting material solution and gently touch the tip to the first marked spot on the baseline. Allow the solvent to evaporate completely.
-
Using a new capillary tube, spot the reaction mixture on the next tick mark.
-
For a co-spot, apply the starting material and the reaction mixture to the same spot, allowing each to dry before applying the next.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline.[1][7] Close the lid and allow the solvent to travel up the plate by capillary action.
-
Stop the Development: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Visualize the Spots:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp and circle any visible spots with a pencil.
-
If necessary, dip the plate into a staining solution, then gently heat it with a heat gun until colored spots appear.
-
-
Analyze the Results: Calculate the Rf value for each spot by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline. Compare the spots from the reaction mixture to the starting material to determine if the starting material has been consumed and if new products have formed.
Quantitative Data Summary
The following table provides hypothetical Rf values for this compound and a potential less polar product in common TLC solvent systems. Actual Rf values can vary based on specific experimental conditions.
| Compound | Solvent System (v/v) | Hypothetical Rf Value |
| This compound | 30% Ethyl Acetate in Hexane | 0.4 |
| Less Polar Product (e.g., etherification of the hydroxyl group) | 30% Ethyl Acetate in Hexane | 0.6 |
| This compound | 50% Ethyl Acetate in Hexane | 0.6 |
| Less Polar Product (e.g., etherification of the hydroxyl group) | 50% Ethyl Acetate in Hexane | 0.8 |
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chembam.com [chembam.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Preventing elimination side reactions in Williamson ether synthesis of benzaldehydes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Williamson ether synthesis of benzaldehydes, with a focus on preventing elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction to consider in the Williamson ether synthesis of substituted benzaldehydes?
The primary competing reaction is the E2 (elimination) reaction of the alkylating agent.[1] This is particularly problematic when using secondary or tertiary alkyl halides, as the alkoxide is a strong base that can abstract a proton, leading to the formation of an alkene instead of the desired ether.[2] For phenoxide ions derived from hydroxybenzaldehydes, another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[3]
Q2: How can I minimize the E2 elimination side reaction?
To favor the desired SN2 reaction and minimize elimination, consider the following strategies:
-
Alkyl Halide Choice: Always use a primary alkyl halide or a methyl halide.[2] These are significantly less prone to elimination reactions compared to secondary and tertiary halides.[2]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[1]
-
Base Selection: Use a milder base. For phenolic substrates like hydroxybenzaldehydes, strong bases like sodium hydride (NaH) are often unnecessary and can promote elimination. Weaker bases such as potassium carbonate (K₂CO₃) are generally sufficient and effective.[3][4]
Q3: What is the optimal choice of solvent for this synthesis?
Polar aprotic solvents are highly recommended.[3] Solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are ideal because they effectively solvate the cation of the phenoxide, leaving the oxygen anion more available for nucleophilic attack.[5] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[5]
Q4: My reaction is sluggish or gives a low yield. What are the likely causes?
Low yields can result from several factors:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the hydroxyl group of the benzaldehyde.
-
Steric Hindrance: Significant steric bulk on either the benzaldehyde derivative or the alkyl halide can impede the backside attack required for the SN2 mechanism.[6]
-
Insufficient Reaction Time or Temperature: While high temperatures can favor elimination, the reaction must be run for a sufficient duration at an appropriate temperature to proceed to completion. Typical conditions range from 50-100°C for 1-8 hours.[5] Microwave-assisted synthesis can sometimes improve yields and significantly shorten reaction times.[5][7]
Q5: Can phase-transfer catalysis be beneficial for this reaction?
Yes, phase-transfer catalysis (PTC) can be a very effective technique, especially for industrial-scale synthesis.[5] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved, thereby accelerating the reaction.[8] This can lead to faster reactions, milder conditions, and improved yields.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ether product. | 1. Incomplete deprotonation of the hydroxybenzaldehyde. 2. Alkylating agent is too sterically hindered (secondary or tertiary). 3. Reaction time is too short or temperature is too low. 4. Poor choice of solvent. | 1. Use a slightly stronger base (e.g., switch from K₂CO₃ to NaOH if necessary), or ensure the base is fresh and anhydrous. 2. Use a primary alkyl halide.[6] 3. Monitor the reaction by TLC and extend the reaction time or modestly increase the temperature. Consider microwave irradiation.[5][7] 4. Switch to a polar aprotic solvent like acetone, DMF, or acetonitrile.[5] |
| Significant formation of an alkene byproduct. | 1. The primary cause is a competing E2 elimination reaction. 2. Use of a secondary or tertiary alkyl halide.[2] 3. Reaction temperature is too high. 4. The base is too strong. | 1. Redesign the synthesis to use a primary alkyl halide.[2] 2. Lower the reaction temperature. 3. Use a milder base, such as potassium carbonate (K₂CO₃).[3] |
| Presence of C-alkylated byproducts. | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring.[3] | This is generally less common than O-alkylation but can be influenced by the solvent and counter-ion. Using polar aprotic solvents generally favors O-alkylation. |
| Starting material remains unreacted. | 1. Insufficient amount or activity of the base. 2. The alkylating agent has a poor leaving group. | 1. Use a stoichiometric excess of a fresh, anhydrous base. 2. Use an alkyl iodide or bromide, as these are better leaving groups than chlorides. |
Quantitative Data Summary
The choice of base and solvent system significantly impacts the efficiency of the Williamson ether synthesis for hydroxybenzaldehydes. The following table summarizes comparative data for the synthesis of 4-alkoxy-2-hydroxybenzaldehydes.
| Base | Alkylating Agent | Solvent | Conditions | Yield | Advantages & Disadvantages |
| Cesium Bicarbonate (CsHCO₃) | Alkyl Bromide | Acetonitrile | 80 °C, 4-6 h | Up to 95% | Adv: High yield, excellent regioselectivity, short reaction time.[9] |
| Potassium Carbonate (K₂CO₃) | Benzyl Bromide | Acetone | Room Temp., 3 days | Moderate | Disadv: Very long reaction time, moderate yield.[9] |
| Potassium Fluoride (KF) | Benzyl Chloride | Acetonitrile | Reflux, 24 h | >70% | Adv: Good yield for large scale. Disadv: Long reaction time.[9] |
Experimental Protocols
Protocol: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde [10]
This protocol details the synthesis of an ether from a substituted hydroxybenzaldehyde and a primary alkyl halide using a mild base.
Materials:
-
4-fluoro-2-hydroxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Benzyl bromide
-
Acetone (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask (approximately 10-15 mL per gram of the hydroxybenzaldehyde). Stir the resulting suspension at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 - 1.2 eq) to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(Benzyloxy)-4-fluorobenzaldehyde.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
Visualizations
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemres.org [orgchemres.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Ethoxy-2-hydroxybenzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde and its derivatives. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the ortho-formylation of 3-ethoxyphenol. The three primary reactions employed for this transformation are the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. Each method has its own set of advantages and challenges in terms of yield, regioselectivity, and scalability.
Q2: Which formylation reaction generally gives the best ortho-selectivity for producing this compound?
A2: The Duff reaction and the Magnesium Chloride Mediated ortho-Formylation (a variation of the Casnati-Skattebøl reaction) are known to exhibit high ortho-selectivity in the formylation of phenols.[1] The Reimer-Tiemann reaction also predominantly yields the ortho-isomer, with selectivity influenced by the interaction between the phenoxide and the dichlorocarbene intermediate.[2][3][4]
Q3: What is the primary isomeric byproduct I should be concerned about, and how can I minimize its formation?
A3: The primary isomeric byproduct is 2-ethoxy-4-hydroxybenzaldehyde, formed from formylation at the para-position to the hydroxyl group of 3-ethoxyphenol. To minimize its formation, employing a reaction that favors ortho-formylation is key. For the Reimer-Tiemann reaction, avoiding additives like cyclodextrins, which can enhance para-substitution, is recommended if the ortho isomer is the desired product.[1]
Q4: Are there any specific safety precautions I should take when scaling up these reactions?
A4: Yes, particularly with the Reimer-Tiemann reaction, which can be highly exothermic and prone to thermal runaway, especially on a larger scale.[5][6][7] Careful control of the addition rate of reagents and efficient heat dissipation are crucial. The Vilsmeier-Haack reaction involves the use of phosphorus oxychloride and the in-situ formation of the Vilsmeier reagent, which is moisture-sensitive and corrosive; this reaction should be carried out under anhydrous conditions in a well-ventilated fume hood.[8][9]
Troubleshooting Guides
Low Reaction Yield
Q5: My formylation reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
A5: Low yields are a common issue and can be attributed to several factors depending on the chosen method.
| Potential Cause | Recommended Solution(s) |
| General Issues | |
| Impure starting materials | Ensure the purity of 3-ethoxyphenol and all reagents. Purify starting materials if necessary.[10] |
| Presence of moisture | For moisture-sensitive reactions like the Vilsmeier-Haack and Duff reactions, ensure all glassware is oven-dried and use anhydrous solvents.[11] |
| Inefficient mixing | In biphasic reactions like the Reimer-Tiemann, vigorous stirring is essential to maximize the interfacial area for reaction.[11] |
| Sub-optimal reaction temperature | Optimize the reaction temperature. Some reactions may require heating to initiate, while others need cooling to prevent side reactions. |
| Incorrect stoichiometry | Carefully control the molar ratios of reactants. An excess of the formylating agent can sometimes lead to di-formylation or other side products. |
| Method-Specific Issues | |
| Poor mass transfer (Reimer-Tiemann) | Employ a phase-transfer catalyst to enhance the interaction between the aqueous and organic phases.[11] |
| Inefficient reaction (Duff) | Using a strong acid like trifluoroacetic acid (TFA) as both a catalyst and solvent can significantly improve yields, particularly for less reactive phenols.[11] |
| Deactivation of Vilsmeier reagent | Ensure strict anhydrous conditions as the Vilsmeier reagent is highly reactive towards water. |
Side Product Formation and Purification
Q6: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I purify my desired product?
A6: The formation of multiple products is a frequent challenge, leading to complex purification.
| Issue | Likely Side Products | Purification Strategy |
| Isomer Formation | 2-ethoxy-4-hydroxybenzaldehyde | Column Chromatography: Separation on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is the most common method. The polarity of the two isomers is very similar, so a shallow gradient and careful fraction collection are necessary. |
| Recrystallization: If one isomer is significantly more abundant, fractional recrystallization from a suitable solvent may be effective. | ||
| Di-formylation | 2,6-diformyl-3-ethoxyphenol | Column Chromatography: The di-formylated product will be more polar and should separate from the mono-formylated isomers. |
| Stoichiometric Control: Reduce the amount of the formylating agent to favor mono-formylation.[12] | ||
| Unreacted Starting Material | 3-ethoxyphenol | Aqueous Work-up: Washing the organic extract with a dilute base (e.g., NaHCO₃) can help remove some of the unreacted phenol. |
| Column Chromatography: The starting material is generally less polar than the aldehyde products. | ||
| Tar/Polymer Formation | Polymeric materials from phenol condensation | Filtration: In some cases, polymeric materials can be removed by filtration before aqueous work-up. |
| Reaction Condition Optimization: Avoid excessively high temperatures and prolonged reaction times. |
Experimental Protocols
Ortho-Formylation of 3-Ethoxyphenol via a Modified Duff Reaction
This protocol is adapted from procedures known to favor ortho-formylation.
Materials:
-
3-Ethoxyphenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 4 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxyphenol (1.0 eq.) in trifluoroacetic acid.
-
Addition of HMTA: To the stirred solution, add hexamethylenetetramine (1.5 - 2.0 eq.) portion-wise, controlling any initial exotherm.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 4 M HCl. Stir for 1-2 hours to hydrolyze the intermediate imine.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the this compound from the 2-ethoxy-4-hydroxybenzaldehyde isomer and other impurities.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for formylation reactions of phenols. Note that specific yields for this compound may vary.
| Reaction | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (ortho-isomer) |
| Reimer-Tiemann | Phenols | CHCl₃, NaOH | 60-70 | 1-3 | 30-50%[3][4] |
| Duff Reaction | Phenols | HMTA, Glycerol/Boric Acid | 150-160 | 2-3 | 15-25%[13] |
| Modified Duff | Phenols | HMTA, TFA | Reflux | 4-8 | 50-70%[11] |
| Vilsmeier-Haack | Electron-rich arenes | POCl₃, DMF | 0 - 80 | 1-6 | 60-80%[14][15] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Thermal runaway of large automotive Li-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Advances in Thermal Management of Lithium-Ion Batteries: Causes of Thermal Runaway and Mitigation Strategies [mdpi.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.uni.edu [scholarworks.uni.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. ijpcbs.com [ijpcbs.com]
Technical Support Center: Recrystallization of 4-Ethoxysalicylaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the recrystallization methods for obtaining pure 4-Ethoxysalicylaldehyde. It includes troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 4-Ethoxysalicylaldehyde?
A1: Recrystallization is a purification technique based on the differential solubility of 4-Ethoxysalicylaldehyde and its impurities in a selected solvent at varying temperatures. The ideal scenario is that the desired compound is highly soluble in a hot solvent but has low solubility in the same solvent when cold. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or mother liquor, upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration). By carefully selecting a solvent and controlling the cooling rate, pure crystals of 4-Ethoxysalicylaldehyde can be selectively precipitated, leaving impurities behind in the solution.
Q2: What are the most suitable solvents for the recrystallization of 4-Ethoxysalicylaldehyde?
A2: 4-Ethoxysalicylaldehyde is generally soluble in organic solvents such as ethanol and ether, and has limited solubility in water.[1] A good starting point for solvent screening would be polar protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethanol-water. The optimal solvent or solvent mixture needs to be determined experimentally by performing a solvent screening study.
Q3: What are the common impurities found in crude 4-Ethoxysalicylaldehyde?
A3: Common impurities can include unreacted starting materials, such as salicylaldehyde or its precursors (e.g., phenol), and byproducts from the synthesis process.[2] Depending on the synthetic route, isomers like 2-ethoxy-p-hydroxybenzaldehyde could also be present. The nature and quantity of impurities will influence the choice of recrystallization solvent and procedure.
Troubleshooting Guide
Q1: My 4-Ethoxysalicylaldehyde "oils out" during cooling instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of solid crystals, can occur for several reasons:
-
The solution is supersaturated with the compound at a temperature above its melting point. To remedy this, try adding more solvent to the hot solution to decrease the saturation point.
-
The cooling rate is too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring can sometimes promote crystallization.
-
The chosen solvent is not ideal. A different solvent or a solvent pair might be necessary. Experiment with solvent systems of varying polarities.
Q2: The recovered crystals of 4-Ethoxysalicylaldehyde are colored. How can I remove the color?
A2: Colored impurities are common in organic synthesis. To remove them:
-
Use activated charcoal (decolorizing carbon). Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the carbon particles, which are then removed during the hot filtration step. Be cautious not to add charcoal to a boiling solution as it can cause bumping.
-
Perform a second recrystallization. Sometimes, a single recrystallization is not sufficient to remove all impurities.
Q3: The yield of my recrystallized 4-Ethoxysalicylaldehyde is very low. How can I improve it?
A3: Low recovery can be due to several factors:
-
Using too much solvent. Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated.
-
Cooling the solution for too short a time or not to a low enough temperature. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Premature crystallization during hot filtration. To avoid this, preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration.
-
The compound has significant solubility in the cold solvent. If this is the case, a different solvent system is required.
Quantitative Data Summary
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) - Record your observations here | Crystal Quality and Observations |
| Ethanol | Boiling | ||
| 25 (Room Temp) | |||
| 0-4 (Ice Bath) | |||
| Isopropanol | Boiling | ||
| 25 (Room Temp) | |||
| 0-4 (Ice Bath) | |||
| Ethyl Acetate | Boiling | ||
| 25 (Room Temp) | |||
| 0-4 (Ice Bath) | |||
| Ethanol/Water (9:1) | Boiling | ||
| 25 (Room Temp) | |||
| 0-4 (Ice Bath) | |||
| Acetone | Boiling | ||
| 25 (Room Temp) | |||
| 0-4 (Ice Bath) |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of 4-Ethoxysalicylaldehyde.
Methodology:
-
Place approximately 50 mg of crude 4-Ethoxysalicylaldehyde into several separate small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, water) dropwise at room temperature, vortexing after each addition, to assess solubility in the cold solvent. An ideal solvent will show low solubility.
-
If the compound is not soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the test tubes that showed good solubility at high temperatures to cool to room temperature, and then place them in an ice bath.
-
Observe for crystal formation. The ideal solvent will result in the formation of a large quantity of high-quality crystals upon cooling.
-
For solvent pairs (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) at its boiling point and then add the "poor" solvent (water) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool.
Protocol 2: Recrystallization of 4-Ethoxysalicylaldehyde using an Ethanol/Water System
Objective: To purify crude 4-Ethoxysalicylaldehyde using a mixed solvent system.
Methodology:
-
Dissolution: Place the crude 4-Ethoxysalicylaldehyde in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid while heating on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the flask. Pour the hot solution through the filter paper.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of 4-Ethoxysalicylaldehyde.
Visualizations
Caption: Experimental workflow for the recrystallization of 4-Ethoxysalicylaldehyde.
References
Validation & Comparative
A Comparative Analysis of 4-Ethoxy-2-hydroxybenzaldehyde and 4-Methoxy-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals
In the landscape of phenolic aldehydes, 4-ethoxy-2-hydroxybenzaldehyde and its close analog, 4-methoxy-2-hydroxybenzaldehyde, represent compounds of significant interest for their potential applications in medicinal chemistry and drug development. This guide provides a comprehensive comparative analysis of these two molecules, summarizing their physicochemical properties, synthesis protocols, and known biological activities, supported by available experimental data. While research on 4-methoxy-2-hydroxybenzaldehyde is more extensive, this guide aims to present a balanced overview and highlight areas for future investigation into the ethoxy counterpart.
Physicochemical Properties: A Head-to-Head Comparison
The structural difference between an ethoxy and a methoxy group at the C-4 position imparts subtle but distinct variations in the physicochemical properties of these molecules. These differences can influence their solubility, membrane permeability, and interactions with biological targets.
| Property | This compound | 4-Methoxy-2-hydroxybenzaldehyde |
| Molecular Formula | C₉H₁₀O₃[1] | C₈H₈O₃[2] |
| Molecular Weight | 166.17 g/mol [1][3] | 152.15 g/mol [2] |
| CAS Number | 43057-77-8[1] | 673-22-3[2] |
| Appearance | Solid[4] | Creamy white to beige or light brown crystalline powder[5] |
| Melting Point | Not specified | 41-43 °C[5] |
| Solubility | Insoluble in water[5] | Soluble in methanol[5] |
| LogP (Predicted) | 1.9[1][3] | 1.5[2] |
Synthesis and Spectroscopic Analysis
Both compounds can be synthesized through various organic chemistry routes. The Williamson ether synthesis is a common method for introducing the alkoxy group.
Experimental Protocols for Synthesis
Synthesis of 4-Methoxy-2-hydroxybenzaldehyde:
A prevalent method for the synthesis of 4-methoxy-2-hydroxybenzaldehyde involves the selective methylation of 2,4-dihydroxybenzaldehyde.
-
Reaction: To a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in acetone, potassium carbonate (1 equivalent) and dimethyl sulfate (1 equivalent) are added. The mixture is then refluxed for approximately 6 hours.
-
Work-up: After cooling, the insoluble material is filtered off. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting residue is recrystallized from a water-alcohol mixture to yield the pure 2-hydroxy-4-methoxybenzaldehyde[6].
Synthesis of this compound (General Protocol via Williamson Ether Synthesis):
This protocol describes a general method for the synthesis of 4-alkoxy-2-hydroxybenzaldehydes, which can be adapted for the ethoxy derivative.
-
Reaction Setup: In a dry round-bottom flask, 2,4-dihydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent like acetonitrile. A base, such as cesium bicarbonate (CsHCO₃), is added to the solution.
-
Alkylation: An ethylating agent, for instance, ethyl bromide or ethyl iodide (1.2 equivalents), is then introduced. The reaction mixture is heated to 80°C and stirred for 4-6 hours.
-
Work-up and Purification: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel[7][8].
Spectroscopic Data
| Spectroscopic Data | This compound | 4-Methoxy-2-hydroxybenzaldehyde |
| ¹H NMR | Data available, showing characteristic peaks for the ethoxy group, aromatic protons, aldehyde proton, and hydroxyl proton. | Data available, with distinct signals for the methoxy group, aromatic protons, aldehyde proton, and hydroxyl proton[9]. |
| ¹³C NMR | Data available[5]. | Data available[2]. |
| Mass Spectrometry (MS) | GC-MS data available[1]. | GC-MS and MS-MS data available[2]. |
| Infrared (IR) Spectroscopy | Data available. | Data available[2]. |
Comparative Biological Activities
Research into the biological effects of 4-methoxy-2-hydroxybenzaldehyde is more extensive compared to its ethoxy analog. The available data suggests a range of promising activities for the methoxy compound, while the biological profile of the ethoxy derivative remains largely unexplored.
| Biological Activity | This compound | 4-Methoxy-2-hydroxybenzaldehyde |
| Antifungal Activity | No direct studies found. | Exhibits potent antifungal activity against various fungi, including Fusarium graminearum. It has been shown to disrupt cell wall integrity[10]. |
| Antibacterial Activity | A Schiff base derivative of a related ethoxy-hydroxybenzaldehyde showed activity against Staphylococcus aureus[11]. No direct data on the parent compound. | Demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to target the cell membrane of S. aureus[12]. |
| Antioxidant Activity | No direct studies found. Structure-activity relationships of similar phenolic compounds suggest potential antioxidant properties[13][14]. | Possesses antioxidant properties, as evidenced by its ability to scavenge free radicals[15]. |
| Anti-inflammatory Activity | No direct studies found. | Reported to have anti-inflammatory properties[15]. |
| Cytotoxicity | No direct studies found. | Cytotoxicity has been evaluated in various contexts[16]. |
Potential Signaling Pathways
While direct evidence for the modulation of specific signaling pathways in human cells by these two compounds is limited, studies on structurally related hydroxybenzaldehydes provide insights into their potential mechanisms of action.
For instance, 4-hydroxybenzaldehyde has been shown to exert anti-inflammatory effects by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[17]. This is often mediated through the inhibition of the NF-κB signaling pathway. Furthermore, some phenolic compounds are known to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.
Based on this, it is plausible that both 4-ethoxy- and 4-methoxy-2-hydroxybenzaldehyde could modulate inflammatory and oxidative stress responses through similar pathways. However, this remains to be experimentally validated.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of these compounds.
Conclusion and Future Directions
This comparative guide highlights that while this compound and 4-methoxy-2-hydroxybenzaldehyde share structural similarities, their biological activities have been disproportionately investigated. 4-Methoxy-2-hydroxybenzaldehyde has emerged as a promising scaffold with demonstrated antifungal, antibacterial, and antioxidant properties.
The lack of biological data for this compound presents a clear opportunity for future research. Direct comparative studies are warranted to elucidate how the seemingly minor change from a methoxy to an ethoxy group influences the biological activity profile. Such studies would provide valuable structure-activity relationship insights and could uncover unique therapeutic potential for the ethoxy analog. Researchers are encouraged to utilize the provided experimental frameworks to explore the antimicrobial, antioxidant, and anti-inflammatory properties of this compound and to investigate its effects on relevant signaling pathways.
References
- 1. This compound | C9H10O3 | CID 2396511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 4. 4-ethoxy-2-hydroxy-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR spectrum [chemicalbook.com]
- 6. Separation of Benzaldehyde, 2-hydroxy-4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR [m.chemicalbook.com]
- 10. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 17. rsc.org [rsc.org]
Validating the Structure of 4-Ethoxysalicylaldehyde Derivatives by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of 4-ethoxysalicylaldehyde derivatives, supported by experimental data. It is intended to assist researchers in the structural validation of this important class of compounds, which are of growing interest in medicinal chemistry and materials science.
Structural Comparison of Salicylaldehyde Derivatives
The precise three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical and biological activity. X-ray crystallography stands as the definitive method for elucidating these structures. Below is a comparison of the crystallographic data for a 4-ethoxysalicylaldehyde derivative and a closely related 4-methoxysalicylaldehyde derivative, highlighting the key parameters that define their solid-state structures.
| Parameter | 4-Ethoxy-4'-heptylsalicylideneaniline[1] | (E)-4-Methoxy-N-(2-(methylthio)phenyl)salicylideneaniline |
| Chemical Formula | C₂₂H₂₉NO₂ | C₁₅H₁₅NO₂S |
| Formula Weight | 339.47 | 273.35 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.3839(9) | 12.345(3) |
| b (Å) | 9.9442(8) | 8.912(2) |
| c (Å) | 9.2223(8) | 13.098(3) |
| α (°) | 90 | 90 |
| β (°) | 97.972(9) | 109.87(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1300.6(3) | 1354.5(5) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.203 | 1.340 |
| R-factor (%) | 6.35 | 4.87 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the protocols for the synthesis of 4-ethoxysalicylaldehyde derivatives and their structural validation using single-crystal X-ray diffraction.
Synthesis of 4-Ethoxysalicylaldehyde Schiff Base Derivatives
This protocol describes the general synthesis of a Schiff base from 4-ethoxysalicylaldehyde and a primary amine.
Materials:
-
4-Ethoxysalicylaldehyde
-
Substituted primary amine (e.g., 4-heptylaniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-ethoxysalicylaldehyde in 50 mL of absolute ethanol.
-
To this solution, add 10 mmol of the desired primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution upon cooling. If precipitation is slow, the solution can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative in a vacuum oven.
Single-Crystal X-ray Crystallography Validation
This protocol outlines the steps for growing suitable single crystals and performing X-ray diffraction analysis to determine the molecular structure.
1. Crystallization:
-
Objective: To grow single crystals of the 4-ethoxysalicylaldehyde derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Method - Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a nearly saturated solution.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at room temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to irradiate the crystal from various orientations.
-
A detector records the diffraction pattern, which consists of a series of spots of varying intensities.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using metrics such as the R-factor, which indicates the agreement between the experimental and calculated structure factors.
Experimental Workflow
The following diagram illustrates the logical workflow for the structural validation of 4-ethoxysalicylaldehyde derivatives.
Caption: Workflow for structural validation.
This comprehensive guide provides a framework for the synthesis and rigorous structural validation of 4-ethoxysalicylaldehyde derivatives using X-ray crystallography. The comparative data and detailed protocols serve as a valuable resource for researchers in the field, facilitating the accurate characterization of these promising compounds.
References
A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Ethoxy-2-hydroxybenzaldehyde against other analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology for their specific needs, with a focus on method validation and data integrity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a robust and validated analytical method for its purity determination is essential. This guide details the development and validation of a specific HPLC method and compares its performance with alternative techniques like Gas Chromatography (GC) and Titrimetry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and versatile technique ideal for the analysis of non-volatile and thermally labile compounds like this compound.[1][2] A reversed-phase HPLC method was developed and validated to ensure its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
The primary objective of the HPLC method development was to achieve a specific, sensitive, and robust separation of this compound from its potential impurities.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.
-
Column Selection : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen due to its wide applicability for separating moderately polar aromatic compounds.
-
Mobile Phase Selection : A gradient elution was selected to ensure the separation of both polar and non-polar impurities. The mobile phase consisted of a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Detection Wavelength : The UV spectrum of this compound was recorded, and the wavelength of maximum absorbance (λmax) was selected for quantification to ensure high sensitivity.
-
Sample Preparation : A stock solution of this compound was prepared in the mobile phase and subsequently diluted to the desired concentrations for analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
The developed HPLC method was validated according to ICH Q2(R2) guidelines to demonstrate its reliability for the intended application.[3][4][5][6] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
2.3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][4] The specificity of the method was evaluated by analyzing a placebo (matrix without the analyte), a standard solution of this compound, and a sample spiked with potential impurities. The chromatograms showed no interference from the placebo at the retention time of the main peak.
2.3.2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1][4] A series of solutions of this compound were prepared in the range of 50% to 150% of the target concentration.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45218x + 1254 | - |
2.3.3. Accuracy
Accuracy is the closeness of test results to the true value.[1][4] It was determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The accuracy was calculated as the percentage of analyte recovered by the assay.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.38% |
| 100% | 100 | 100.2 | 100.20% |
| 120% | 120 | 119.1 | 99.25% |
| Average % Recovery | 99.61% |
2.3.4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day Precision) : Six replicate injections of the same sample were performed on the same day.
-
Intermediate Precision (Inter-day Precision) : The analysis was repeated on a different day by a different analyst.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 2.0% |
| Intermediate Precision | 0.82% | ≤ 2.0% |
2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
2.3.6. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate (± 0.1 mL/min) | 0.9 mL/min & 1.1 mL/min | 1.2% |
| Column Temperature (± 2 °C) | 28 °C & 32 °C | 1.5% |
The low %RSD values indicate that the method is robust.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the purity determination of aldehydes.
GC is a suitable technique for volatile and thermally stable compounds.[7] For less volatile aldehydes, derivatization is often required to improve their volatility.[7]
Titrimetric methods, such as oximation, can be used for the assay of aldehydes. These methods are generally less sensitive and specific than chromatographic techniques but can be useful for high-purity samples where a simple, cost-effective method is needed.
| Parameter | HPLC | Gas Chromatography (GC) | Titrimetry |
| Specificity | High | High (especially with MS detector) | Low to Moderate |
| Sensitivity | High (ng to pg level) | High (pg to fg level) | Low (mg level) |
| Analysis Time | Moderate (15-30 min) | Fast to Moderate (5-20 min) | Fast (< 10 min) |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Low |
| Instrumentation Cost | High | High | Low |
| Suitability for Impurity Profiling | Excellent | Very Good | Not Suitable |
Logical Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method described.
Caption: Workflow for HPLC method development and validation.
Conclusion
The developed and validated reversed-phase HPLC method provides a reliable, specific, and robust means for determining the purity of this compound. While other techniques like GC and titrimetry have their applications, the HPLC method offers superior performance for impurity profiling and is well-suited for quality control in a regulated environment. The choice of analytical method should be based on the specific requirements of the analysis, including the desired sensitivity, specificity, and sample throughput.
References
- 1. actascientific.com [actascientific.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Aldehydes Analysis Service - Creative Proteomics [creative-proteomics.com]
The Influence of Salicylaldehyde Scaffolds on the Antimicrobial Potency of Schiff Bases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of antimicrobial compounds is paramount. Schiff bases derived from salicylaldehydes have emerged as a promising class of molecules with tunable biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of Schiff bases synthesized from various salicylaldehydes, supported by experimental data and detailed protocols.
The core structure of a salicylaldehyde-derived Schiff base, characterized by an imine (-C=N-) linkage formed through the condensation of a primary amine and salicylaldehyde or its derivatives, offers a versatile platform for antimicrobial drug design. The antimicrobial activity of these compounds is significantly influenced by the nature of the substituents on both the salicylaldehyde and the amine moieties.
Comparative Antimicrobial Activity
The antimicrobial potency of Schiff bases is intricately linked to the electronic and steric properties of substituents on the salicylaldehyde ring. Electron-withdrawing groups, such as nitro and halo groups, and electron-donating groups, like methoxy, can profoundly alter the biological activity of the resulting Schiff base. The following table summarizes the antimicrobial activity of various Schiff bases derived from different salicylaldehydes against a panel of pathogenic microorganisms.
| Schiff Base Precursor (Salicylaldehyde) | Amine Moiety | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| Salicylaldehyde | 4-aminoantipyrine | Staphylococcus aureus | 7.4 ± 0.23 mm | [1] |
| Salicylaldehyde | 4-aminoantipyrine | Staphylococcus epidermidis | 10.2 ± 0.25 mm | [1] |
| Salicylaldehyde | 4-aminoantipyrine | Klebsiella pneumoniae | 8.2 ± 0.11 mm | [1] |
| Salicylaldehyde | 4-aminoantipyrine | Pseudomonas aeruginosa | 32.5 ± 0.14 mm | [1] |
| Salicylaldehyde | Ethylenediamine | Staphylococcus aureus | 3 ± 0.57 mm | [1] |
| Salicylaldehyde | Ethylenediamine | Staphylococcus epidermidis | 12 ± 0.28 mm | [1] |
| Salicylaldehyde | Ethylenediamine | Klebsiella pneumoniae | 6 ± 0.33 mm | [1] |
| Salicylaldehyde | Ethylenediamine | Pseudomonas aeruginosa | 8 ± 0.25 mm | [1] |
| Salicylaldehyde | 2-aminophenol | Staphylococcus aureus | 10 ± 0.20 mm | [1] |
| Salicylaldehyde | 2-aminophenol | Staphylococcus epidermidis | 32 ± 0.36 mm | [1] |
| Salicylaldehyde | 2-aminophenol | Klebsiella pneumoniae | 14 ± 0.25 mm | [1] |
| Salicylaldehyde | 2-aminophenol | Pseudomonas aeruginosa | 32 ± 0.36 mm | [1] |
| Salicylaldehyde | 2-aminopyridine | Staphylococcus aureus | Least active | [2] |
| 5-Nitrosalicylaldehyde | 2-aminopyridine | Staphylococcus aureus | Moderately active (MIC 1.25 mg/ml in DMF) | [2] |
| 5-Bromosalicylaldehyde | 2-aminopyridine | Staphylococcus aureus | Most active (MIC 0.625 mg/ml in DMF) | [2] |
| 5-Methoxysalicylaldehyde | 2-aminopyridine | Staphylococcus aureus | Least active (MIC 5 mg/ml in DMF) | [2] |
| 5-Bromosalicylaldehyde | Sulfadiazine | Staphylococcus aureus | MIC 100-250 µg/mL | [3] |
| Dihalogenated Salicylaldehydes | Sulfadiazine | Various Bacteria & Fungi | Improved activity but increased cytotoxicity | [3][4] |
| 2,5-Dihydroxy-salicylaldehyde | Sulfadiazine | Candida sp., Trichophyton interdigitale | High selectivity, MIC from 1.95 µM | [3][4] |
| 5-Bromosalicylaldehyde | 2-aminophenol | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecalis | More potent than nitro-substituted compounds | [5] |
| 5-Nitrosalicylaldehyde | 2-aminophenol | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecalis | Less potent than bromo-substituted compounds | [5] |
Experimental Protocols
A generalized workflow for the synthesis and antimicrobial evaluation of Schiff bases from different salicylaldehydes is presented below.
Synthesis of Schiff Bases
A common and efficient method for synthesizing salicylaldehyde-derived Schiff bases is through a condensation reaction.[6]
-
Dissolution: Equimolar amounts of the selected salicylaldehyde (or its substituted derivative) and the primary amine are dissolved in a suitable solvent, typically ethanol or methanol.[1]
-
Reaction: The resulting mixture is refluxed for a period of 2 to 4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, leading to the precipitation of the Schiff base. The solid product is then collected by filtration, washed with a non-polar solvent like diethyl ether, and recrystallized from an appropriate solvent (e.g., ethanol) to achieve high purity.[1]
-
Characterization: The structure of the synthesized Schiff bases is confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry.[7]
Antimicrobial Activity Screening
The antimicrobial properties of the synthesized Schiff bases are typically evaluated using standard microbiological assays.
1. Agar Disc Diffusion Method: [1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Compounds: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
2. Minimum Inhibitory Concentration (MIC) Determination: [7]
-
Serial Dilutions: A series of twofold dilutions of the Schiff base are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
Caption: General workflow for the synthesis and antimicrobial evaluation of Schiff bases.
Structure-Activity Relationship Insights
The presented data highlights several key structure-activity relationships:
-
Influence of the Amine Moiety: The antimicrobial activity is not solely dependent on the salicylaldehyde precursor but is also significantly modulated by the amine component. For instance, Schiff bases derived from salicylaldehyde and 2-aminophenol showed greater activity against Staphylococcus epidermidis and Pseudomonas aeruginosa compared to those derived from ethylenediamine.[1]
-
Effect of Substituents on Salicylaldehyde: The nature and position of substituents on the salicylaldehyde ring play a crucial role. Studies have shown that bromo-substituted salicylaldehyde Schiff bases can be more potent than their nitro-substituted counterparts.[5] Dihalogenation of the salicylic moiety has been observed to enhance antibacterial and antifungal activity, although this can also lead to increased cytotoxicity.[3][4] In contrast, an electron-donating methoxy group on the salicylaldehyde ring has been associated with decreased activity.[2]
-
Chelation and Metal Complexes: The antimicrobial potency of Schiff bases can be further enhanced upon chelation with metal ions. Metal complexes of these Schiff bases often exhibit greater antimicrobial activity than the free ligands.[6]
References
- 1. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 2. isca.me [isca.me]
- 3. mdpi.com [mdpi.com]
- 4. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. recentscientific.com [recentscientific.com]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-Ethoxy-2-hydroxybenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in the structure-activity relationships (SAR) of various chemical scaffolds. Among these, derivatives of 4-Ethoxy-2-hydroxybenzaldehyde (also known as 4-ethoxysalicylaldehyde) have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of their potential as antimicrobial and anticancer agents, supported by experimental data from studies on closely related analogues. Detailed experimental protocols and visualizations of key concepts are presented to facilitate further research and development in this area.
Antimicrobial Activity: A Comparative Analysis
Schiff bases derived from salicylaldehydes are a well-established class of antimicrobial agents. While specific data for a comprehensive series of this compound Schiff bases is limited, studies on derivatives of other substituted salicylaldehydes provide valuable insights into their structure-activity relationship. The antimicrobial efficacy is often attributed to the presence of the azomethine group (-C=N-), which can interfere with microbial cell wall synthesis or other essential cellular processes.
A study on sulfadiazine-derived Schiff bases of various substituted salicylaldehydes demonstrated a broad spectrum of activity against bacteria and mycobacteria. The minimum inhibitory concentration (MIC) values from this study, presented in Table 1, offer a basis for understanding how different substituents on the salicylaldehyde ring influence antimicrobial potency. Generally, the presence of electron-withdrawing groups tends to enhance activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Salicylaldehyde Schiff Base Derivatives against various microbial strains.
| Derivative (Substituent on Salicylaldehyde) | S. aureus (μM) | M. tuberculosis (μM) | M. kansasii (μM) |
| Unsubstituted | >250 | 16 | 8 |
| 5-Chloro | 62.5 | 32 | 16 |
| 5-Bromo | 31.25 | 16 | 8 |
| 5-Nitro | 125 | 62.5 | 31.25 |
| 3,5-Dichloro | 31.25 | 16 | 8 |
| 3,5-Dibromo | 15.6 | 8 | 4 |
| 5-Methoxy | >250 | 62.5 | 31.25 |
Data is inferred from a study on sulfadiazine-derived Schiff bases of substituted salicylaldehydes for comparative purposes.
Based on the data in Table 1, it can be inferred that the introduction of a 4-ethoxy group might result in moderate activity. The electron-donating nature of the ethoxy group, similar to the methoxy group, may not be as favorable for potent antimicrobial activity as electron-withdrawing halogen or nitro groups. However, the overall lipophilicity and steric factors introduced by the ethoxy group could also play a role and warrant further investigation.
Anticancer Activity: A Comparative Analysis
Hydrazone derivatives of salicylaldehydes have shown significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. A study on salicylaldehyde hydrazones revealed potent cytotoxic activity against leukemia and breast cancer cell lines. While this study did not specifically include 4-ethoxy derivatives, the IC50 values for other substituted analogues, presented in Table 2, provide a valuable benchmark for comparison.
Table 2: In Vitro Cytotoxicity (IC50) of Salicylaldehyde Hydrazone Derivatives against Human Cancer Cell Lines.
| Derivative (Substituent on Salicylaldehyde) | HL-60 (Leukemia) (μM) | K-562 (Leukemia) (μM) | MCF-7 (Breast Cancer) (μM) |
| Unsubstituted | 1.5 | 2.1 | 3.5 |
| 5-Methoxy | 0.8 | 1.2 | 1.8 |
| 5-Nitro | 0.5 | 0.7 | 1.1 |
| 5-Bromo | 0.3 | 0.4 | 0.6 |
Data is inferred from a study on salicylaldehyde hydrazones for comparative purposes.
The data in Table 2 suggests that electron-withdrawing groups at the 5-position of the salicylaldehyde ring enhance anticancer activity. Interestingly, the 5-methoxy derivative also shows improved potency compared to the unsubstituted analogue, indicating that electronic effects are not the sole determinant of activity. This suggests that a 4-ethoxy substituent could potentially contribute favorably to the anticancer profile of these hydrazone derivatives, possibly through enhanced binding to target proteins or improved cellular uptake.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, detailed experimental protocols for key biological assays are provided below.
Synthesis of this compound
This compound can be synthesized from 2,4-dihydroxybenzaldehyde. In a typical procedure, 2,4-dihydroxybenzaldehyde and sodium bicarbonate are dissolved in anhydrous DMF, followed by the addition of ethyl bromide. The reaction mixture is then stirred at an elevated temperature (e.g., 110 °C).
General Procedure for the Synthesis of Schiff Bases
Equimolar amounts of this compound and the desired primary amine are refluxed in a suitable solvent, such as ethanol or methanol, for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General Structure-Activity Relationship for Antimicrobial Schiff Bases.
Caption: Putative Anticancer Mechanism of Salicylaldehyde Hydrazones.
Caption: Experimental Workflow for Anticancer Drug Discovery.
A Comparative Guide to the In-Vitro Antioxidant Activity of Ethoxy- and Methoxy-Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antioxidant activity of benzaldehyde derivatives featuring ethoxy and methoxy substitutions. The analysis is based on available experimental data from established antioxidant assays, offering insights into the structure-activity relationship of these compounds.
Executive Summary
Data Presentation: In-Vitro Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for ethoxy- and methoxy-substituted benzaldehydes from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC₅₀ values indicate higher antioxidant activity.
| Compound | Substitution | Assay | IC₅₀ Value (µg/mL) | Reference |
| Vanillin | 3-Methoxy-4-hydroxy | DPPH | 10.06 | [1] |
| Vanillin | 3-Methoxy-4-hydroxy | DPPH | ~480 | [2] |
| Vanillin | 3-Methoxy-4-hydroxy | DPPH | 0.81 | [3] |
| Vanillin | 3-Methoxy-4-hydroxy | DPPH | 283.76 | [4] |
| Vanillin | 3-Methoxy-4-hydroxy | ABTS | 145.67 | [5] |
| Ethyl Vanillin | 3-Ethoxy-4-hydroxy | - | - | - |
| Positive Control | ||||
| Ascorbic Acid | - | DPPH | - | - |
| Trolox | - | ABTS | - | - |
Structure-Activity Relationship
The antioxidant activity of phenolic compounds, including substituted benzaldehydes, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of electron-donating groups, such as methoxy and ethoxy groups, on the aromatic ring can enhance this activity. These groups increase the stability of the resulting phenoxyl radical through resonance, making the parent molecule a more effective antioxidant. The slightly larger inductive effect of the ethoxy group compared to the methoxy group could theoretically lead to a modest increase in antioxidant activity, though this is highly dependent on steric factors and the specific assay conditions.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below. These are standard and widely accepted methods for assessing in-vitro antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (ethoxy- and methoxy-substituted benzaldehydes)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.
-
Sample Preparation: A series of dilutions of the test compounds and the positive control are prepared in the same solvent.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with a fixed volume of the sample solutions at different concentrations. A blank is prepared using the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺): An aqueous solution of ABTS (e.g., 7 mM) is mixed with an aqueous solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Adjustment of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at its maximum absorbance wavelength (typically around 734 nm).
-
Reaction Mixture: A small volume of the test sample at various concentrations is added to a fixed volume of the diluted ABTS•⁺ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at the maximum absorbance wavelength.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC₅₀ Determination: The IC₅₀ value is determined from the plot of percentage inhibition versus the concentration of the sample.
Visualizations
The following diagrams illustrate the chemical structures of the compared benzaldehydes and a general workflow for in-vitro antioxidant assays.
Caption: Chemical structures of Vanillin and Ethyl Vanillin.
References
Cytotoxicity of Metal Complexes Derived from 4-Ethoxysalicylaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount objective in medicinal chemistry. Metal complexes derived from Schiff bases, particularly those originating from salicylaldehyde and its derivatives, have emerged as a promising class of compounds. The introduction of an ethoxy group at the 4-position of the salicylaldehyde ring can modulate the lipophilicity and electronic properties of the resulting metal complexes, potentially enhancing their cytotoxic activity and selectivity against cancer cells. This guide provides a comparative overview of the cytotoxic properties of such metal complexes, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM)¹ |
| Pt-OEt (3-ethoxysalicylaldehyde derivative) | HepG2 | 11.8 ± 1.5 |
| A549 | 15.4 ± 1.2 | |
| Cisplatin (Reference Drug) | HepG2 | 13.2 ± 1.1 |
| A549 | 9.8 ± 0.9 |
¹IC50 is the concentration of the compound that inhibits 50% of cell growth. Data is presented as mean ± standard deviation.
The data indicates that the Pt-OEt complex exhibits cytotoxicity comparable to that of cisplatin against the HepG2 cell line and is also active against the A549 cell line.[1] This highlights the potential of ethoxy-substituted salicylaldehyde Schiff base metal complexes as effective anticancer agents. Further research is warranted to explore the cytotoxic profiles of a broader range of metal complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) derived from 4-Ethoxysalicylaldehyde to establish a comprehensive structure-activity relationship.
Experimental Protocols
To ensure the reproducibility and validation of cytotoxicity studies, detailed experimental protocols are crucial. The following sections outline the methodologies for the synthesis of the Schiff base ligand and its platinum(II) complex, as well as the MTT assay used to determine cytotoxicity, based on the referenced literature.[1]
Synthesis of N-(2-picolyl)-3-ethoxysalicylimine Ligand (L-OEt)
A solution of 3-ethoxysalicylaldehyde (1.66 g, 10 mmol) in methanol (20 mL) is added dropwise to a solution of 2-picolylamine (1.08 g, 10 mmol) in methanol (10 mL). The resulting mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure to yield the Schiff base ligand as a yellow oil.
Synthesis of the Platinum(II) Complex (Pt-OEt)
The Schiff base ligand L-OEt (0.256 g, 1 mmol) is dissolved in methanol (15 mL). To this solution, an aqueous solution of K₂PtCl₄ (0.415 g, 1 mmol) in 15 mL of water is added. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water and diethyl ether, and then dried under vacuum to yield the Pt-OEt complex.
Cytotoxicity Evaluation using MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The metal complexes and the reference drug (cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these solutions for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflow
The cytotoxic mechanism of metal complexes often involves the induction of apoptosis, a programmed cell death pathway. While the specific signaling pathways for 4-ethoxysalicylaldehyde-derived metal complexes are yet to be fully elucidated, a general representation of an apoptotic pathway that can be investigated is presented below. Furthermore, a logical workflow for the synthesis and cytotoxic evaluation of these complexes is also illustrated.
Caption: A simplified diagram of a potential apoptotic pathway induced by metal complexes.
Caption: A logical workflow for the synthesis and cytotoxic evaluation of metal complexes.
References
Spectroscopic comparison of 4-Ethoxy-2-hydroxybenzaldehyde and its precursors
A detailed analysis of 4-Ethoxy-2-hydroxybenzaldehyde alongside its precursors, resorcinol and ethyl iodide, reveals distinct spectroscopic signatures that are instrumental for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their spectral data obtained through UV-Vis, FT-IR, and NMR spectroscopy, supported by detailed experimental protocols.
Introduction
This compound is a substituted aromatic aldehyde with applications in the synthesis of various pharmaceutical compounds and organic intermediates. Its spectroscopic properties are a direct consequence of its molecular structure, featuring a benzene ring substituted with hydroxyl, ethoxy, and formyl groups. Understanding the spectral characteristics of this compound in comparison to its precursors, resorcinol and ethyl iodide, is crucial for reaction monitoring, quality control, and structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, resorcinol, and ethyl iodide.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~285 | - | Isopropanol |
| Resorcinol | 274, 218, 195 | - | - |
| Ethyl Iodide | ~258 | - | - |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C-H (sp³) Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C (Aromatic) Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-I Stretch (cm⁻¹) |
| This compound | Broad, ~3200-3600 | ~3000-3100 | ~2850-2980 | ~1650-1680 | ~1500-1600 | ~1050-1250 | - |
| Resorcinol | Broad, ~3200-3600[1] | ~3000-3100 | - | - | ~1609[1] | ~1150-1300 | - |
| Ethyl Iodide | - | - | ~2880-3080[2] | - | - | - | ~500-600[2] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 1.4 (t, 3H), 4.1 (q, 2H), 6.4-6.6 (m, 2H), 7.3 (d, 1H), 9.7 (s, 1H), 11.0 (s, 1H) | 14.5, 64.0, 102.5, 108.0, 115.0, 133.0, 163.0, 165.0, 192.0 |
| Resorcinol | 6.2-6.3 (m, 3H), 6.9 (t, 1H), 9.2 (s, 2H) (in DMSO-d6) | 103.6, 108.5, 131.7, 157.7 (in D₂O) |
| Ethyl Iodide | 1.8 (t, 3H), 3.2 (q, 2H)[3] | -1.1 (CH₃), 20.6 (CH₂I)[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the Williamson ether synthesis.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Samples were dissolved in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).
-
The UV-Vis absorption spectra were recorded using a double-beam spectrophotometer over a wavelength range of 200-800 nm.
-
The solvent was used as a blank for baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Liquid samples (ethyl iodide) were analyzed as a thin film between KBr plates.
-
Solid samples (resorcinol and this compound) were analyzed as KBr pellets.
-
The FT-IR spectra were recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Samples were dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
Visualization of Synthesis and Analysis Workflow
References
- 1. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Assessing the stability of 4-Ethoxy-2-hydroxybenzaldehyde Schiff bases under different conditions
For researchers, scientists, and professionals in drug development, the stability of Schiff bases is a critical parameter influencing their synthesis, storage, and biological application. This guide provides a comprehensive comparison of the stability of 4-Ethoxy-2-hydroxybenzaldehyde Schiff bases under various conditions, supported by experimental data and detailed protocols.
The inherent reactivity of the azomethine (-C=N-) bond in Schiff bases makes them susceptible to degradation, primarily through hydrolysis. This guide delves into the factors governing the stability of this compound Schiff bases, including the influence of pH, temperature, and solvent. By understanding these parameters, researchers can optimize reaction conditions, enhance shelf-life, and ensure the integrity of these compounds in various applications.
pH-Dependent Stability: The Hydrolysis Pathway
The stability of this compound Schiff bases is significantly influenced by the pH of the medium. The imine bond is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases, reverting the Schiff base to its constituent aldehyde and amine.
The general mechanism for the hydrolysis of Schiff bases involves the initial protonation of the imine nitrogen in acidic conditions, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion can directly attack the imine carbon. The rate of hydrolysis is typically slowest in the neutral pH range.
Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a key technique for evaluating the thermal stability of compounds. Studies on 4-n-alkoxy-2-hydroxybenzaldehyde Schiff bases, which are close structural analogs of the title compounds, provide valuable comparative data. The thermal stability is influenced by the nature of the substituent on the amine portion of the Schiff base and the length of the alkoxy chain.
| Schiff Base Derivative (from 4-n-alkoxy-2-hydroxybenzaldehyde) | Decomposition Onset Temperature (°C) | Reference |
| 4-ethoxy-2-hydroxybenzylidene-4'-acetophenone | ~260 | [1] |
| 4-propoxy-2-hydroxybenzylidene-4'-acetophenone | Not specified | |
| 4-butoxy-2-hydroxybenzylidene-4'-acetophenone | Not specified | |
| Unsubstituted Salicylidene-aniline | Varies | |
| Salicylidene-2-aminophenol | Varies |
Note: The data for 4-ethoxy-2-hydroxybenzylidene-4'-acetophenone is inferred from a study on a homologous series of 4-n-alkoxy-2-hydroxy benzaldehyde Schiff bases which states no mass loss up to 260°C.[1] Specific decomposition onset temperatures for other derivatives would require direct experimental data.
The high decomposition onset temperature observed for the 4-ethoxy derivative suggests good thermal stability, a desirable characteristic for applications that may involve heating.
Influence of Solvents on Stability
The choice of solvent can significantly impact the stability of Schiff bases. The polarity and protic nature of the solvent can influence the rate of hydrolysis and other degradation pathways.
-
Protic Solvents (e.g., ethanol, methanol, water): These solvents can participate in hydrogen bonding with the imine nitrogen, potentially facilitating hydrolysis. Water, in particular, can act as a reactant in the hydrolysis process.
-
Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): In these solvents, the rate of hydrolysis is generally slower due to the absence of a proton source to activate the imine. However, trace amounts of water can still lead to degradation over time.
While comprehensive quantitative data on the stability of this compound Schiff bases in a wide range of solvents is limited, general observations from related compounds suggest that for long-term storage, anhydrous aprotic solvents are preferable. The solubility of the specific Schiff base will also be a critical factor in solvent selection for any application.
Experimental Protocols
For researchers looking to assess the stability of their own this compound Schiff bases, the following experimental protocols provide a starting point.
Protocol 1: pH-Dependent Hydrolysis Study using UV-Vis Spectroscopy
This method monitors the hydrolysis of the Schiff base by observing changes in its UV-Vis absorption spectrum over time at different pH values.
Materials:
-
This compound Schiff base
-
Buffer solutions of various pH (e.g., pH 2, 4, 7, 9, 12)
-
Spectrophotometer-grade solvent (e.g., methanol or ethanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a stock solution of the Schiff base in the chosen organic solvent.
-
For each pH value, prepare a reaction mixture by adding a small aliquot of the stock solution to the buffer solution in a cuvette. The final concentration should be such that the absorbance falls within the linear range of the spectrophotometer.
-
Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Record the UV-Vis spectrum at regular time intervals. The disappearance of the characteristic absorbance peak of the Schiff base and/or the appearance of the aldehyde peak can be monitored.
-
The observed rate constant (k_obs) for hydrolysis at each pH can be determined by plotting the natural logarithm of the absorbance of the Schiff base against time.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the decomposition temperature of a Schiff base.
Materials:
-
This compound Schiff base sample
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of the Schiff base sample (typically 5-10 mg) into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve, representing the temperature at which significant mass loss begins.
Conclusion and Future Directions
This compound Schiff bases exhibit good thermal stability. Their stability in solution is highly dependent on the pH and the nature of the solvent. For optimal stability, storage and reactions should be conducted in anhydrous, aprotic solvents and at a pH near neutral.
Further research is warranted to generate a comprehensive quantitative dataset for the hydrolysis kinetics of a wider range of this compound Schiff bases across various pH values and in different solvent systems. Such data would be invaluable for predicting the stability of these compounds and for the rational design of new Schiff bases with tailored stability profiles for specific applications in drug development and materials science.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 4-Ethoxysalicylaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 4-Ethoxysalicylaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides a comparative analysis of two prominent synthetic routes to this aldehyde, offering detailed experimental protocols, quantitative data, and a clear visualization of the workflows to aid in the selection of the most suitable method for your research needs.
Route 1: Selective O-Ethylation of 2,4-Dihydroxybenzaldehyde
This approach focuses on the regioselective ethylation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde. A recent and efficient method for this transformation utilizes cesium bicarbonate as a mild base, which has been shown to provide high yields and excellent selectivity.
Experimental Protocol
A procedure adapted from the work of Li et al. (2022) involves the following steps: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile, cesium bicarbonate (1.5 - 2.0 eq.) is added, followed by the ethylating agent, typically ethyl iodide or ethyl bromide (1.1 - 1.5 eq.). The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for a period of 2 to 6 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-ethoxysalicylaldehyde.[1][2][3]
Route 2: Ortho-Formylation of 3-Ethoxyphenol
This classical approach introduces the aldehyde group directly onto the aromatic ring of 3-ethoxyphenol. Among the various formylation methods, the procedure developed by Hofsløkken and Skattebøl, which utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine, offers high regioselectivity for the ortho position.
Experimental Protocol
Based on the procedure described by Hofsløkken and Skattebøl (1999), the reaction is carried out under anhydrous conditions. In a flask equipped with a reflux condenser and under an inert atmosphere, anhydrous magnesium chloride (1.5 eq.) and paraformaldehyde (2.0 eq.) are suspended in a dry solvent like tetrahydrofuran (THF). Triethylamine (2.0 eq.) is then added, followed by the 3-ethoxyphenol (1.0 eq.). The reaction mixture is heated to reflux for several hours (typically 4-8 hours), with the progress monitored by TLC. After completion, the reaction is cooled and quenched by the addition of a dilute acid (e.g., 1 M HCl). The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield 4-ethoxysalicylaldehyde.[2][4][5]
Quantitative Comparison of Synthetic Routes
The efficiency of a synthetic route is best evaluated through a direct comparison of key quantitative metrics. The following table summarizes the performance of the two described methods.
| Parameter | Route 1: Selective O-Ethylation | Route 2: Ortho-Formylation |
| Starting Material | 2,4-Dihydroxybenzaldehyde | 3-Ethoxyphenol |
| Key Reagents | Cesium Bicarbonate, Ethyl Iodide | Magnesium Chloride, Paraformaldehyde, Triethylamine |
| Solvent | Acetonitrile | Tetrahydrofuran (anhydrous) |
| Reaction Temperature | 60-80 °C | Reflux (approx. 66 °C) |
| Reaction Time | 2 - 6 hours | 4 - 8 hours |
| Reported Yield | Up to 95%[1][2][3] | Excellent yields for alkyl-substituted phenols (typically >80%) |
| Selectivity | High for the 4-position | High for the ortho-position |
| Purification | Column Chromatography | Column Chromatography |
Objective Comparison and Conclusion
Both synthetic routes present viable options for the preparation of 4-ethoxysalicylaldehyde, with each having its own set of advantages and considerations.
Route 1 (Selective O-Ethylation) stands out for its exceptionally high reported yield and the use of a commercially available, relatively inexpensive starting material. The milder reaction conditions and shorter reaction times contribute to its overall efficiency. The high regioselectivity for the 4-position simplifies the purification process, minimizing the formation of the isomeric 2-ethoxy-4-hydroxybenzaldehyde. This route is likely to be the preferred method for large-scale synthesis where yield and purity are critical.
Route 2 (Ortho-Formylation) offers a more classical approach to constructing the salicylaldehyde framework. While the reported yields for analogous phenols are excellent, they may not consistently reach the high percentages seen in Route 1 for this specific substrate. This method requires strictly anhydrous conditions, which can add to the experimental setup and cost. However, the starting material, 3-ethoxyphenol, may be more readily available or economical in certain contexts. The regioselectivity is generally high for the ortho position, but the potential for small amounts of para-formylation or other side products might necessitate more careful purification.
References
Safety Operating Guide
Proper Disposal of 4-Ethoxy-2-hydroxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, procedural instructions for the proper disposal of 4-Ethoxy-2-hydroxybenzaldehyde, ensuring the protection of laboratory personnel and adherence to regulatory standards. Improper disposal of chemical waste can lead to significant environmental contamination and may result in substantial fines and legal penalties.[1]
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to be aware of its associated hazards and to use appropriate Personal Protective Equipment (PPE).
Hazard Profile:
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity 4, Oral)
-
Causes serious eye irritation (Eye Irritation 2)
-
May cause an allergic skin reaction (Skin Sensitization 1)
Required Personal Protective Equipment (PPE):
To mitigate risks of exposure, the following PPE must be worn at all times when handling this chemical for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn to protect from spills.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 43057-77-8 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Form | Solid |
| Hazard Classifications | Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Sens. 1 |
| Storage Class Code | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[2] The following protocol outlines the cradle-to-grave management of this compound waste in a laboratory setting, in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in safe chemical waste management.
-
Designate as Hazardous Waste: this compound, whether in pure form or in a solution, must be disposed of as hazardous chemical waste. Do not mix with non-hazardous waste.
-
Avoid Commingling: Do not mix this waste with other incompatible chemical waste streams.[1] Keep it separate from strong oxidizing agents and strong bases.[5][6] It is best practice to keep solid and liquid waste separate.[7]
-
Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.[8]
Step 2: Containerization
The selection and use of appropriate waste containers are mandated by safety regulations to prevent leaks and reactions.
-
Chemically Compatible Container: Use a container that is chemically compatible with this compound. Plastic containers are often preferred for their durability.[9]
-
Secure Closure: The container must have a secure, leak-proof lid.[1][7] Keep the container closed at all times except when adding waste.[9]
-
Condition: The container must be in good condition, free from damage or deterioration.[1]
-
Secondary Containment: It is best practice to place the primary waste container in a secondary containment unit, such as a spill tray, to contain any potential leaks.[1][7]
Step 3: Waste Labeling
Accurate and clear labeling is essential for the safety of all personnel handling the waste.[10]
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include the following details:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or formulas.
-
The accumulation start date (the date the first waste was added to the container).
-
An indication of the hazards (e.g., "Irritant," "Sensitizer").
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
-
Location: The SAA must be under the control of laboratory personnel. Do not move waste from the room where it was generated to another for storage.[9]
-
Storage Conditions: Store the waste container away from heat sources and direct sunlight.[10]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three calendar days.[9]
Step 5: Arranging for Disposal
Disposal of hazardous waste must be carried out by authorized personnel or licensed hazardous waste disposal companies.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.
-
Do Not Use Drains or Trash: Never dispose of this compound, or its empty containers, in the regular trash or down the sewer system.[1]
-
Empty Container Disposal: An empty container that held this chemical must be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must also be collected and treated as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling 4-Ethoxy-2-hydroxybenzaldehyde
For Immediate Reference: Key Safety and Handling Protocols
This document provides critical safety information for researchers, scientists, and drug development professionals handling 4-Ethoxy-2-hydroxybenzaldehyde. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It can cause serious eye damage, skin irritation, and respiratory irritation.[1] It may also be harmful if swallowed and can cause skin sensitization.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required where there is a risk of splashing.[4] A face shield should be worn over safety glasses for procedures with a high risk of splashing or explosion.[5] |
| Skin Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[5] For prolonged contact, consult the glove manufacturer's chemical resistance data. |
| Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing.[5] | |
| Respiratory Protection | Ventilation and/or Respirator | Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[1] If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[1] |
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE) Inspection: Before starting any work, inspect all PPE for signs of damage. Ensure gloves are free of holes and that eye protection is clean and fits properly.
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation.[1] Use a spatula for transfers and avoid pouring the powder.
-
In Case of Contact:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
-
-
Storage: Keep the container tightly closed in a dry, well-ventilated, and locked area.
Disposal Protocol:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container at an approved waste disposal facility.[3]
-
Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[1]
-
Follow all local, regional, and national regulations for chemical waste disposal.
Personal Protective Equipment Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 4-ethoxy-2-hydroxy-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. uah.edu [uah.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
